Estetrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPIJNNOJSSQC-NYLIRDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Record name | estetrol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Estetrol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164888 | |
| Record name | Estetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
491.9±45.0 | |
| Record name | Estetrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15183-37-6, 16127-99-4 | |
| Record name | Estetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15183-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estetrol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estetrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTETROL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENB39R14VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-236 | |
| Record name | Estetrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Estetrol's Mechanism of Action on Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estetrol (E4) is a native estrogen with a unique mechanism of action on estrogen receptors (ERs), distinguishing it from classical estrogens like 17β-estradiol (E2). E4 exhibits a selective affinity for ERα over ERβ and demonstrates a distinct profile of activity, primarily engaging nuclear ER signaling pathways while remaining neutral or even antagonistic to membrane-initiated ER signaling. This tissue-selective activity, coupled with its lower potency compared to E2, positions E4 as a promising therapeutic agent with a potentially favorable safety profile, particularly concerning effects on breast and liver tissues. This guide provides a comprehensive overview of E4's interaction with ERs, detailing its binding affinity, transcriptional activity, co-regulator recruitment, and the underlying signaling pathways.
Estrogen Receptor Binding Affinity
This compound demonstrates a moderate binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential binding to ERα.[1] This selective affinity is a key determinant of its tissue-specific effects.
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Receptor Preference |
| This compound (E4) | 4.9[1] | 19[1] | ERα (4-5 fold)[2] |
| 17β-Estradiol (E2) | - | - | - |
Note: Specific Ki values for E2 were not consistently available across the reviewed literature for a direct comparison in this table.
Transcriptional Activity
E4 induces transcriptional activity via both ERα and ERβ, albeit with a significantly lower potency compared to E2 and the synthetic estrogen ethinylestradiol (EE).[3] In reporter gene assays, E4 demonstrates a dose-dependent stimulation of estrogen response element (ERE)-driven transcription.
| Compound | Receptor | EC50 (M) | Relative Potency vs. E2 |
| This compound (E4) | ERα | 1.1 x 10⁻⁹[3] | 0.4%[3] |
| ERβ | 2.6 x 10⁻⁹[3] | 0.8%[3] | |
| 17β-Estradiol (E2) | ERα | 4.4 x 10⁻¹²[3] | 100%[3] |
| ERβ | 2.0 x 10⁻¹¹[3] | 100%[3] | |
| Ethinylestradiol (EE) | ERα | 2.1 x 10⁻¹²[3] | 209.5%[3] |
| ERβ | 7.5 x 10⁻¹²[3] | 266.7%[3] |
Studies have shown that approximately 100-fold higher concentrations of E4 are required to achieve the same level of transcriptional activity as E2.[1] Furthermore, in breast cancer cell lines, E4 is 100 to 1000 times less potent than E2 in stimulating ERE transactivation.[4][5]
Co-regulator Recruitment
Upon binding to ERα, this compound induces a co-regulator recruitment profile that is remarkably similar to that of estradiol.[3][6] However, E4 is approximately 50 to 100 times less potent than E2 in activating this recruitment.[5] This suggests that while the fundamental mechanism of inducing a conformational change in the receptor to facilitate co-regulator binding is conserved, the efficiency of this process is significantly lower for E4. The similar recruitment pattern indicates that E4 and E2 likely utilize the same molecular mechanisms for transactivation.[3] One of the key co-activators recruited by the E4-ERα complex is the steroid receptor coactivator-3 (SRC3).[7]
Signaling Pathways: A Dichotomy of Action
The unique pharmacological profile of this compound stems from its differential engagement of the two primary estrogen receptor signaling pathways: the nuclear (genomic) pathway and the membrane-initiated (non-genomic) pathway.
Nuclear Estrogen Receptor Signaling
E4 primarily functions as an agonist of the nuclear ER signaling pathway.[8] This classical pathway involves the binding of E4 to cytoplasmic ERs, leading to receptor dimerization and translocation into the nucleus. The E4-ER complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.[9]
Membrane-Initiated Estrogen Receptor Signaling
In contrast to its activity on nuclear receptors, E4 is neutral or acts as an antagonist at membrane-associated estrogen receptors.[1][8] This membrane-initiated steroid signaling (MISS) pathway involves the rapid activation of kinase cascades. E4 fails to promote MISS-dependent effects such as endothelial nitric oxide synthase activation and acceleration of endothelial healing.[7] Furthermore, in the presence of E2, E4 can antagonize these membrane-initiated effects.[7]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a receptor.
Workflow:
Detailed Methodology:
-
Preparation of Reagents:
-
Receptor Source: Prepare cytosol from the uteri of ovariectomized rats as a source of ERα and ERβ.
-
Radioligand: Use [³H]-17β-estradiol as the radiolabeled ligand.
-
Test Compound: Prepare serial dilutions of this compound.
-
Assay Buffer: Typically a Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
-
Incubation:
-
In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled E4.
-
Include tubes for total binding (only [³H]-E2 and receptor) and non-specific binding (with a large excess of unlabeled E2).
-
Incubate at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
-
Separation:
-
Separate bound from free radioligand using a method like hydroxylapatite (HAP) adsorption or glass fiber filtration.
-
-
Quantification:
-
Measure the radioactivity in the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of E4 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate ER-mediated gene transcription.
Workflow:
Detailed Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., human osteoblastic U2-OS or breast cancer T47D cells) that is stably transfected with an expression vector for human ERα or ERβ and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a luciferase gene.
-
-
Cell Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Expose the cells to a range of concentrations of this compound or a reference estrogen (e.g., E2) for 24 hours.
-
-
Cell Lysis:
-
After the incubation period, wash the cells and lyse them using a suitable lysis buffer to release the luciferase enzyme.
-
-
Luminescence Measurement:
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the light output using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the log concentration of E4 to generate a dose-response curve and determine the EC50 value.
-
Co-regulator Recruitment Assay (FRET-based)
This assay assesses the ligand-dependent interaction between an estrogen receptor and a co-regulator peptide.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Use a purified ligand-binding domain (LBD) of ERα or ERβ tagged with a donor fluorophore (e.g., a europium chelate).
-
Use a synthetic peptide corresponding to the receptor-interacting domain of a co-regulator (e.g., SRC3) labeled with an acceptor fluorophore (e.g., allophycocyanin).
-
-
Assay Procedure:
-
In a microplate, combine the labeled ER-LBD, the labeled co-regulator peptide, and varying concentrations of this compound.
-
Incubate the mixture to allow for binding and interaction.
-
-
FRET Measurement:
-
Excite the donor fluorophore using a suitable light source.
-
Measure the fluorescence emission at the wavelengths corresponding to both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
An increase in the acceptor's emission intensity and a corresponding decrease in the donor's emission intensity indicate FRET, signifying proximity between the ER-LBD and the co-regulator peptide.
-
Calculate the FRET ratio or efficiency as a function of this compound concentration to determine the potency of E4 in inducing co-regulator recruitment.
-
Conclusion
This compound's mechanism of action on estrogen receptors is characterized by a unique combination of selective ERα binding, lower potency compared to estradiol, and a distinct preference for activating nuclear signaling pathways while being inactive or antagonistic at the membrane. This profile suggests that E4 may offer the therapeutic benefits of estrogenic action in certain tissues, such as the uterus and bone, while minimizing undesirable effects in others, like the breast and liver. The detailed understanding of its molecular interactions provided in this guide is crucial for the ongoing research and development of this compound as a novel therapeutic agent in women's health.
References
- 1. This compound/Drospirenone: A Review in Oral Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. This compound is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Combined to Progestogen for Menopause or Contraception Indication Is Neutral on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Estetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estetrol (E4) is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1] Its unique molecular structure, characterized by four hydroxyl groups, underpins its distinctive chemical properties and pharmacological profile. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its signaling pathways to facilitate further investigation and therapeutic development.
Molecular Structure and Chemical Properties
This compound, with the systematic IUPAC name (1R,2R,3R,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,2,3,7-tetrol, is a C18 steroid hormone.[2] Its structure is distinguished by an aromatic A ring and four hydroxyl groups, which contribute to its unique physicochemical properties.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R,2R,3R,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,2,3,7-tetrol |
| CAS Number | 15183-37-6 |
| Chemical Formula | C₁₈H₂₄O₄ |
| Molecular Weight | 304.38 g/mol |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--O)O">C@HCCC4=C3C=CC(=C4)O |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Solid powder | |
| Water Solubility | 1.38 mg/mL | |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 | |
| Purity (for research) | >99.0% | [3] |
Synthesis of this compound
Biosynthesis
This compound is naturally synthesized in the human fetal liver from estradiol (E2) and estriol (E3) through hydroxylation by the enzymes 15α- and 16α-hydroxylase.[2] These enzymes are uniquely expressed in the fetal liver, making this compound a specific marker of fetal well-being during pregnancy.[2]
Chemical Synthesis
For pharmaceutical use, this compound is synthesized from estrone, which is derived from phytosterols extracted from soybeans.[2] The synthesis process is complex, involving multiple steps to introduce the hydroxyl groups at the C15 and C16 positions with the correct stereochemistry.
Mechanism of Action
This compound is a selective estrogen receptor modulator (SERM) with a unique profile of activity. It exhibits tissue-selective effects, acting as an agonist in some tissues while having neutral or antagonistic effects in others.[4][3]
Interaction with Estrogen Receptors
This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a 4- to 5-fold higher affinity for ERα.[5]
| Estrogen | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity Ratio |
| This compound (E4) | 4.9 | 19 | 0.26 |
| Estradiol (E2) | ~0.1-0.2 | ~0.2-0.3 | ~0.67 |
| Ethinylestradiol (EE2) | ~0.2 | ~0.9 | ~0.22 |
Note: Ki values can vary depending on the assay conditions. The values presented are representative.
Signaling Pathways
This compound's unique pharmacological profile stems from its differential activation of nuclear and membrane-initiated estrogen receptor signaling pathways.
This compound acts as an agonist at the nuclear ERα.[1] Upon binding, the this compound-ERα complex dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA.[1] This complex then recruits coactivators, such as Steroid Receptor Coactivator-3 (SRC-3), to initiate the transcription of target genes like c-Fos, pS2 (TFF1), and GREB1, leading to estrogenic effects in tissues such as the uterus, vagina, and bone.[6][7]
Figure 1. this compound's Nuclear ERα Signaling Pathway.
In contrast to its nuclear agonism, this compound exhibits limited to antagonistic effects on the membrane-initiated steroid signaling (MISS) of ERα.[1] Estradiol typically activates rapid, non-genomic signaling through membrane-associated ERα, leading to the activation of pathways like MAPK/ERK and PI3K/Akt, which are implicated in cell proliferation and survival. This compound does not efficiently activate these pathways and can antagonize their activation by estradiol, particularly in breast tissue.[1][8]
Figure 2. this compound's Antagonism of Membrane ERα Signaling.
Recent evidence suggests that this compound can also act as a ligand for GPER1. This interaction has been shown to inhibit the motility of triple-negative breast cancer cells through a signaling cascade involving the upregulation of SERPINB2.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile for an oral therapeutic.
| Parameter | This compound (E4) | Estradiol (E2) | Ethinylestradiol (EE2) |
| Oral Bioavailability | High (~70-80%) | Low (<5%) | ~40-60% |
| Half-life (t₁/₂) | ~24-28 hours | ~1-2 hours (oral) | ~13-27 hours |
| Time to Peak (Tₘₐₓ) | ~0.5-2 hours | ~1-2 hours | ~1-2 hours |
| Plasma Protein Binding | ~46-50% (to albumin) | ~98% (to SHBG and albumin) | ~98% (to albumin) |
| Metabolism | Primarily Phase 2 (glucuronidation, sulfation) | Extensive Phase 1 (CYP450) and Phase 2 | Extensive Phase 1 (CYP450) and Phase 2 |
| Excretion | Primarily in urine | Primarily in urine | Primarily in urine and feces |
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
This assay determines the binding affinity of a test compound (e.g., this compound) to estrogen receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the receptor.
Methodology:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the receptor source.[2] The protein concentration of the cytosol is determined.
-
Assay Buffer: A suitable buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) is prepared.
-
Incubation: A constant concentration of radiolabeled estradiol and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor preparation.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound radioligand. The mixture is centrifuged to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, cells are cultured in a hormone-free medium (phenol red-free medium with charcoal-stripped serum) for several days to deplete endogenous estrogens.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a low density.
-
Treatment: Cells are treated with a range of concentrations of the test compound (this compound) and a positive control (Estradiol).
-
Incubation: The plates are incubated for a period of 6-7 days, allowing for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as:
-
Crystal Violet Staining: Staining the cells and measuring the absorbance.
-
MTS/XTT Assay: Measuring the metabolic activity of the cells.
-
BrdU Incorporation: Measuring DNA synthesis.
-
-
Data Analysis: A dose-response curve is generated, and the concentration that produces 50% of the maximal proliferative effect (EC₅₀) is calculated.
In Vivo Uterotrophic Bioassay in Rats
This in vivo assay evaluates the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.[4]
Methodology:
-
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar) are used.
-
Dosing: The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinylestradiol) are included.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).[4]
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro assessment of the estrogenic activity of a compound like this compound.
Figure 3. Workflow for In Vitro Estrogenic Activity Assessment.
Conclusion
This compound presents a unique molecular structure and a multifaceted mechanism of action that distinguishes it from other estrogens. Its selective activation of nuclear ERα signaling while antagonizing membrane-initiated pathways provides a molecular basis for its tissue-selective effects. The favorable pharmacokinetic profile of this compound, including its high oral bioavailability and long half-life, further enhances its therapeutic potential. This technical guide provides a foundational understanding of this compound's core properties, which is essential for ongoing research and the development of novel estrogen-based therapies. The detailed experimental protocols and visual aids are intended to support the scientific community in further elucidating the full therapeutic utility of this promising molecule.
References
- 1. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. pharmatest.com [pharmatest.com]
- 6. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The expression of estrogen receptors as well as GREB1, c-MYC, and cyclin D1, estrogen-regulated genes implicated in proliferation, is increased in peritoneal endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Pharmacokinetics and pharmacodynamics of Estetrol in preclinical models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4), a native estrogen produced by the human fetal liver, is emerging as a promising candidate in hormone therapy and contraception. Its unique pharmacological profile, characterized by a selective action on estrogen receptors, suggests a potentially improved safety and tolerability profile compared to existing estrogens. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its distinct mechanism of action.
Pharmacokinetics: A Favorable Profile for Oral Administration
Preclinical studies in rodent models have established that this compound exhibits favorable pharmacokinetic properties, supporting its development for oral administration.
Oral Bioavailability and Key Pharmacokinetic Parameters
This compound demonstrates high oral bioavailability in rats.[1][2] Studies in female rats have shown an oral bioavailability of 70% and above at doses of 0.05 and 0.5 mg/kg.[1] While subcutaneous administration leads to higher initial plasma levels, oral dosing provides comparable levels after a short period.[1]
Pharmacokinetic parameters for this compound have been characterized in both rats and mice, highlighting species-specific differences. In rats, the half-life of this compound is approximately 2-3 hours.[3] In mice, the half-life is around 2 hours.[3] A study comparing different administration routes in mice found that subcutaneous and intraperitoneal injections resulted in similar pharmacokinetic profiles with a rapid peak concentration (Cmax) reached after 10 minutes, followed by a swift decline.[3] To mimic the steady-state concentrations observed in humans with chronic oral administration, the use of osmotic minipumps has been shown to be an effective method in mice, providing constant circulating levels of this compound.[3][4]
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Single Dose)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (h·ng/mL) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 0.05 | - | - | - | >70 | [1] |
| Rat | Oral | 0.5 | 52 | - | - | >70 | [3] |
| Rat | Subcutaneous | 0.5 | 86.5 | - | - | - | [3] |
| Mouse | Oral Gavage | 0.3 | 11.52 ± 5.25 | - | - | - | [3] |
| Mouse | Subcutaneous | 0.3 | 90.92 ± 20.83 | 10 | - | - | [3] |
| Mouse | Intraperitoneal | 0.3 | 70-90 | 10 | - | - | [3] |
| Mouse | Intravenous | 0.3 | - | - | - | 100 | [3] |
Note: '-' indicates data not available in the cited sources.
Pharmacodynamics: Tissue-Selective Estrogenic Activity
This compound's pharmacodynamic profile is characterized by its tissue-selective estrogenic effects, demonstrating desirable agonist activity in bone and the uterus while exhibiting a weaker, and in some contexts antagonistic, effect on breast tissue.
Effects on Bone Metabolism
In a well-established preclinical model of postmenopausal osteoporosis, the ovariectomized (OVX) rat, oral administration of this compound has been shown to have significant bone-sparing effects.[1][5][6] Treatment with this compound for 4 weeks dose-dependently prevented the ovariectomy-induced increase in serum osteocalcin levels, a marker of bone turnover.[1][5] Furthermore, this compound treatment led to increased bone mineral density, bone mineral content, and bone strength.[1][5][6]
Table 2: Effect of Oral this compound on Bone Parameters in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Change in Serum Osteocalcin | Bone Mineral Density | Bone Strength | Reference |
| OVX + Vehicle | - | Increase | Decrease | Decrease | [1] |
| OVX + this compound | 0.1 | Inhibition of Increase | Increase | Increase | [1] |
| OVX + this compound | 0.5 | Inhibition of Increase | Increase | Increase | [1] |
| OVX + this compound | 2.5 | Significant Inhibition of Increase | Significant Increase | Significant Increase | [1] |
| OVX + Ethinylestradiol | 0.1 | Significant Inhibition of Increase | Significant Increase | Significant Increase | [1] |
Uterotrophic Effects
This compound demonstrates clear estrogenic activity in the uterus of preclinical models. In ovariectomized rats, daily oral administration of this compound for 7 days resulted in a statistically significant, dose-dependent increase in uterine wet weight.[5] The potency of this compound in this model was estimated to be approximately 20-fold lower than that of ethinylestradiol (EE).[5] Similarly, acute subcutaneous administration of this compound in ovariectomized mice induced uterotrophic effects, including increased luminal epithelial and stromal height.[5]
Effects on the Mammary Gland
A key aspect of this compound's preclinical profile is its differential effect on breast tissue compared to other estrogens. In vitro studies have shown that a 100-fold higher concentration of this compound is required to stimulate the proliferation of normal human breast epithelial cells to the same extent as estradiol (E2).[5] In vivo, in a mouse model, this compound was also found to be about 100 times less potent than E2 in stimulating mammary gland proliferation.[7]
Furthermore, preclinical studies suggest that this compound may have anti-estrogenic-like effects in the breast in the presence of estradiol. In vitro, this compound can antagonize the proliferative effect of E2 on breast cancer cells.[5] In a preclinical model using ovariectomized immunodeficient mice with MCF-7 breast cancer cell xenografts, this compound alone at high doses promoted tumor growth, but to a lesser extent than E2.[5] Importantly, when co-administered with E2, this compound attenuated E2-induced tumor growth in a dose-dependent manner.[5]
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound.
Oral Bioavailability Study in Rats
-
Animals: Female rats.
-
Administration: A single dose of this compound was administered either orally (gavage) or subcutaneously at doses of 0.05, 0.5, or 5.0 mg/kg.[1]
-
Sampling: Plasma samples were collected at various time points after administration.
-
Analysis: Plasma concentrations of this compound were determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Calculation: Oral bioavailability was calculated relative to subcutaneous dosing based on the area under the curve (AUC).[1]
Bone-Sparing Effects in Ovariectomized Rats
-
Animal Model: Three-month-old female rats were either sham-operated or bilaterally ovariectomized (OVX) to model postmenopausal estrogen deficiency.[1]
-
Treatment: Animals were divided into treatment groups: sham + vehicle, OVX + vehicle, OVX + this compound (0.1, 0.5, or 2.5 mg/kg/day), and OVX + ethinylestradiol (0.1 mg/kg/day) as a positive control.[1] Treatment was administered daily by oral gavage for 4 weeks.[1]
-
Measurements:
-
Serum Osteocalcin: Blood samples were collected to measure serum levels of osteocalcin.[1]
-
Bone Mineral Density (BMD) and Content (BMC): Lumbar vertebrae (L3-L6) were analyzed for BMD and BMC.[1]
-
Bone Strength: The biomechanical properties of the distal femora were assessed to determine bone strength.[1]
-
Uterotrophic Assay in Rats and Mice
-
Animal Model: Immature or ovariectomized adult female rats or mice are typically used to minimize the influence of endogenous estrogens.[8][9]
-
Administration: Test compounds are administered daily for three consecutive days via oral gavage or subcutaneous injection.[8][9]
-
Endpoint: On the fourth day, approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).[8][9] An increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Mammary Gland Proliferation Assay in Mice
-
Animal Model: Prepubertal ovariectomized female mice.
-
Treatment: Mice are treated with this compound, estradiol (E2), or a combination of both.
-
Proliferation Assessment: Epithelial cell proliferation in the mammary glands is assessed using methods such as the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, followed by histological analysis and quantification.[10]
Mechanism of Action: Uncoupling of Nuclear and Membrane ERα Signaling
This compound's unique pharmacological profile is attributed to its distinct mechanism of action at the estrogen receptor alpha (ERα). Estrogens can exert their effects through two main pathways: the classical nuclear pathway and a rapid, membrane-initiated signaling (MISS) pathway.[11]
-
Nuclear Pathway: Involves the binding of estrogen to ERα in the nucleus, leading to the regulation of gene transcription. This pathway is responsible for many of the classical estrogenic effects, such as those on the uterus.[11][12]
-
Membrane-Initiated Steroid Signaling (MISS): Involves the activation of a subpopulation of ERα located at the cell membrane, leading to rapid, non-genomic effects.[11][12]
Preclinical studies have demonstrated that this compound acts as a selective ERα modulator, effectively uncoupling these two signaling pathways.[11][12][13] While this compound can activate the nuclear ERα pathway, leading to uterotrophic and bone-sparing effects, it fails to activate the membrane ERα signaling pathway in specific tissues like the endothelium and breast cancer cells.[5][11][12] Furthermore, in the presence of estradiol, this compound can antagonize E2-mediated membrane-initiated signaling.[12]
This unique mechanism is believed to underlie this compound's favorable safety profile, particularly its reduced impact on breast tissue proliferation.
Signaling Pathway Diagrams
Caption: Differential activation of ERα signaling pathways by Estradiol and this compound.
Caption: Experimental workflow for assessing the bone-sparing effects of this compound.
Conclusion
The preclinical data for this compound reveal a promising pharmacological profile. Its high oral bioavailability and selective estrogenic activity, particularly the uncoupling of nuclear and membrane ERα signaling, suggest that this compound may offer a safer alternative to conventional estrogens. The dose-dependent beneficial effects on bone and the uterus, combined with a reduced proliferative effect on the mammary gland, support its continued development for use in hormone therapy and contraception. Further research will continue to elucidate the full clinical potential of this unique native estrogen.
References
- 1. Oral bioavailability and bone-sparing effects of this compound in an osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Convenient Method for Evaluating Epithelial Cell Proliferation in the Whole Mammary Glands of Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
The Physiological Role of Estetrol in Human Fetal Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estetrol (E4), a unique estrogenic steroid, is distinguished by its exclusive production by the human fetal liver during pregnancy. Despite its discovery in 1965, its precise physiological role in fetal development remains an area of active investigation. Characterized by significantly higher concentrations in the fetal circulation compared to the maternal bloodstream, E4 exhibits a distinctive profile as a selective estrogen receptor modulator (SERM). It primarily mediates its effects through the nuclear estrogen receptor alpha (ERα), with minimal to no agonistic activity on membrane-bound ERα. This tissue-selective action suggests a nuanced role in fetal organogenesis, potentially influencing the development of the brain, lungs, and adrenal glands. This technical guide provides a comprehensive overview of the current understanding of this compound's function during human fetal development, consolidating quantitative data, experimental methodologies, and known signaling pathways to serve as a resource for researchers and professionals in drug development.
Introduction
This compound (estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol), or E4, is a steroid hormone with four hydroxyl groups, setting it apart from other endogenous estrogens like estradiol (E2) and estriol (E3). Its synthesis is a hallmark of human pregnancy, beginning as early as the ninth week of gestation.[1] While its presence has been known for decades, recent research has reinvigorated interest in E4 due to its unique pharmacological properties and potential therapeutic applications. This guide delves into the core of E4's physiological significance in the context of the developing human fetus.
Biosynthesis and Feto-Maternal Circulation
This compound is a product of the intricate interplay between the fetal liver and the placenta. The primary pathway for its synthesis involves the hydroxylation of estradiol (E2) and estriol (E3) by the fetal liver enzymes 15α-hydroxylase and 16α-hydroxylase.[1] Two main pathways for E4 biosynthesis have been proposed:
-
The Phenolic Pathway: Estradiol (E2) produced in the placenta enters the fetal circulation, where it is sulfated. This E2-sulfate is then hydroxylated in the fetal liver to form E4-sulfate.[2]
-
The Neutral Pathway: 15α,16α-dihydroxy-dehydroepiandrosterone sulfate (DHEAS) is synthesized in the fetal liver and subsequently converted to E4 in the placenta.[2]
The relative contribution of each pathway to the total E4 pool is not yet fully elucidated.[2]
Once synthesized, E4 enters the fetal and subsequently the maternal circulation. A striking feature of E4 is its concentration gradient between the fetal and maternal compartments.
Data Presentation: this compound Concentrations
The following tables summarize the quantitative data available on this compound concentrations in various fetal and maternal compartments.
Table 1: Unconjugated this compound (E4) Concentrations in Fetal and Maternal Circulation at Term
| Compartment | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Reference |
| Umbilical Vein | 8,064.0 | 6,595.4 | [3] |
| Umbilical Artery | 3,515.9 | 1,553.8 | [3] |
| Maternal Peripheral Vein | 1,209.0 | 530.3 | [3] |
Table 2: this compound Concentrations in Amniotic Fluid
| Gestational Stage | Unconjugated E4 (ng/mL) | Total E4 (ng/mL) | Reference |
| Near Term | Higher than maternal plasma | Not specified | [4] |
| Parturition | ~1/3 of fetal plasma levels | Not specified | [4] |
Table 3: Binding Affinity of this compound (E4) to Estrogen Receptors
| Receptor | Ki (nmol/L) | Relative Binding Affinity (%) vs. Estradiol (E2) | Reference |
| Estrogen Receptor α (ERα) | 4.9 | ~1-5% | [5][6][7] |
| Estrogen Receptor β (ERβ) | 19 | ~1-5% | [5][6] |
Mechanism of Action: A Selective Estrogen Receptor Modulator
This compound's physiological effects are primarily mediated through its interaction with estrogen receptors. It displays a unique profile as a selective estrogen receptor modulator (SERM), with a distinct preference for activating nuclear ERα while having limited or even antagonistic effects on membrane-bound ERα.[8][9][10]
Signaling Pathway of this compound via Nuclear Estrogen Receptor α
The canonical signaling pathway for this compound involves its binding to nuclear ERα. This interaction triggers a cascade of molecular events leading to the regulation of target gene expression.
Figure 1: this compound's nuclear ERα signaling pathway.
Physiological Roles in Fetal Development
The high circulating levels of this compound in the fetus strongly suggest a significant, though not fully elucidated, physiological role. Current research points to its involvement in the development and maturation of several key organ systems.
Neurodevelopment
This compound is believed to play a neuroprotective role during fetal development. In vitro and in vivo studies have indicated that E4 possesses antioxidative, neurogenic, and promyelinating properties.[11] Its actions in the central nervous system are thought to be mediated through both ERα and ERβ.[11]
Figure 2: Proposed roles of this compound in fetal neurodevelopment.
Lung Maturation
Evidence suggests that estrogens, in general, contribute to fetal lung maturation. While direct studies on this compound are limited, its presence in high concentrations during the later stages of gestation coincides with critical periods of lung development, including the production of surfactant. Glucocorticoids are the primary drivers of surfactant synthesis, but estrogens may play a synergistic or modulatory role.[12][13]
Adrenal Gland Function
The fetal adrenal gland is a major site of steroidogenesis, producing precursors essential for placental estrogen synthesis. Estrogens, in turn, can modulate fetal adrenal function.[14][15] Estradiol has been shown to inhibit cortisol production while increasing DHEA production in fetal adrenal cells.[14] Given its structural similarity and presence, this compound may also participate in this feedback loop, influencing the profile of steroid hormones produced by the fetal adrenal gland.
Figure 3: this compound's potential role in the feto-placental-adrenal axis.
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound are often proprietary or described in brief in publications. However, the following sections outline the general methodologies employed in key areas of this compound research.
Quantification of this compound in Biological Samples
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate steroids from plasma, serum, or amniotic fluid.
-
Derivatization (for GC-MS): To increase volatility and improve chromatographic properties, this compound is derivatized, often through silylation.[16]
-
-
Chromatographic Separation:
-
GC-MS: A gas chromatograph separates the derivatized steroids based on their boiling points and interaction with the column's stationary phase.
-
LC-MS: A liquid chromatograph separates the underivatized steroids based on their polarity.[17]
-
-
Mass Spectrometric Detection:
-
The mass spectrometer ionizes the separated compounds and detects them based on their mass-to-charge ratio, providing high specificity and sensitivity for quantification.
-
Figure 4: General workflow for this compound quantification.
In Vitro Studies on Fetal Neuronal Cells
Methodology: Primary Fetal Neuron Culture
-
Tissue Dissociation: Fetal brain tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Cell Plating: Neurons are plated on coated culture dishes to promote attachment and growth.
-
Cell Culture: Cells are maintained in a specialized neurobasal medium supplemented with growth factors.
-
This compound Treatment: Cultured neurons are treated with varying concentrations of this compound to assess its effects on cell viability, neurite outgrowth, and gene expression.
-
Analysis: Techniques such as immunocytochemistry for neuronal markers, quantitative PCR for gene expression, and assays for cell survival and apoptosis are employed.
Conclusion and Future Directions
This compound is a unique fetal steroid with a distinct mechanism of action and a clear concentration gradient favoring the fetal compartment. While its precise physiological roles are still being unraveled, evidence points towards its involvement in key developmental processes, particularly in the central nervous system. Its selective activation of nuclear ERα suggests a finely tuned regulatory function, potentially protecting the fetus from the more potent effects of other estrogens.
Future research should focus on elucidating the specific downstream targets of this compound-mediated ERα activation in various fetal tissues. The use of advanced techniques such as ChIP-seq and transcriptomics on fetal cell lines or organoids treated with this compound will be crucial in mapping its complete signaling network. A deeper understanding of this compound's role in fetal lung and adrenal development is also warranted. Unraveling the complexities of this compound's function will not only provide fundamental insights into human fetal physiology but may also open new avenues for therapeutic interventions in prenatal and neonatal medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of this compound in human pregnancy: Potential pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. womensinternational.com [womensinternational.com]
- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 7. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]
- 8. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of glucocorticoids on fetal and neonatal lung development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of pulmonary surfactant protein synthesis in fetal lung: a major role of glucocorticoids and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The control of steroidogenesis by human fetal adrenal cells in tissue culture. IV. The effect of exposure to placental steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of human fetal adrenals in steroidogenesis: effect of adrenocorticosterone on urinary excretion of estrogens in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole blood microsampling for the quantitation of this compound without derivatization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Estetrol (E4): A Technical Guide to Estrogen Receptor Binding Affinity and Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1][2] Structurally, it is unique among endogenous estrogens, possessing four hydroxyl groups.[2] In recent years, E4 has garnered significant attention as a potential therapeutic agent, particularly in the fields of contraception and menopausal hormone therapy.[2][3] Its distinct pharmacological profile, characterized by selective tissue activity, is rooted in its specific interactions with the two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This technical guide provides an in-depth analysis of E4's binding affinity for ERα and ERβ, details the experimental protocols used for these determinations, and illustrates the subsequent signaling pathways.
Quantitative Binding Affinity Profile
This compound demonstrates a moderate binding affinity for both estrogen receptors, with a notable preference for ERα over ERβ.[1][4] This selectivity is a key determinant of its biological activity. The binding affinity is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the Relative Binding Affinity (RBA) compared to the primary endogenous estrogen, 17β-estradiol (E2).
Dissociation and Inhibition Constants (Ki)
The Ki value represents the dissociation constant of the inhibitor (in this case, E4) from the receptor, providing a direct measure of binding affinity. A lower Ki value indicates a higher affinity. Studies have established specific Ki values for this compound's interaction with human estrogen receptors.
Table 1: this compound (E4) Inhibition Constants (Ki) for Human ERα and ERβ
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity Ratio |
|---|
| this compound (E4) | 4.9[4][5] | 19[4][5] | ~4-fold preference for ERα[1][4] |
Data sourced from competitive binding assays with human receptors.
Comparative Binding Affinity
Compared to estradiol (E2), this compound is considered a weaker estrogen based on receptor binding affinity alone.[2][6] Its affinity for ERα is approximately 25-fold lower than that of E2.[1][2] Despite this, E4 exhibits high oral bioavailability and metabolic stability, contributing to its significant in vivo potency.[4][6]
Table 2: Relative Binding Affinity (RBA) of Endogenous Estrogens for ERα (Rat)
| Compound | ERα RBA (%) |
|---|---|
| Estradiol (E2) | 100 |
| Estrone (E1) | 11 ± 8 |
| Estriol (E3) | 10 ± 4 |
| this compound (E4) | 0.5 ± 0.2[4] |
RBA is calculated relative to 17β-estradiol (set at 100%). Data from studies using rat uterine cytosol.[4]
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of binding affinities for estrogen receptors is commonly performed using a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]17β-estradiol) from the receptor.
Detailed Methodology
-
Receptor Preparation:
-
The source of estrogen receptors can be recombinant human ERα and ERβ or tissue preparations rich in these receptors, such as rat uterine cytosol.[7]
-
For tissue-based assays, uteri are harvested from ovariectomized rats to minimize endogenous estrogen levels.[7]
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol) and subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to isolate the cytosol, which contains the soluble estrogen receptors.[7]
-
The total protein concentration of the cytosol is determined using a suitable protein assay.[8]
-
-
Assay Execution:
-
A fixed concentration of the radioligand (e.g., 0.5 - 1.0 nM [3H]17β-estradiol) is incubated with a standardized amount of receptor preparation (e.g., 50-100 µg of cytosolic protein).[7]
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation tubes.[7]
-
Control tubes are included to determine total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of an unlabeled ligand like diethylstilbestrol).[7]
-
The mixture is incubated to allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Unbound Ligand:
-
The receptor-bound radioligand must be separated from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) precipitation, which binds the free radioligand, followed by centrifugation.[7]
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant (containing the receptor-bound ligand) is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percent specific binding against the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[7]
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/GPER/SERPINB2 transduction signaling inhibits the motility of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (medication) - Wikipedia [en.wikipedia.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. epa.gov [epa.gov]
In Vitro Characterization of Estetrol's Tissue-Selective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estetrol (E4), a native estrogen produced by the human fetal liver, is emerging as a promising therapeutic agent with a distinct tissue-selective profile.[1] Unlike classical estrogens, E4 exhibits a unique mechanism of action, behaving as a selective estrogen receptor modulator (SERM).[1][2] This document provides an in-depth technical guide on the in vitro characterization of E4's tissue-selective effects, summarizing key quantitative data, detailing experimental protocols, and illustrating associated signaling pathways. The evidence presented underscores E4's potential for applications such as contraception and menopausal hormone therapy, with a potentially improved safety profile compared to other estrogens.[3][4]
Mechanism of Action: A Native Estrogen with Selective Tissue Activity (NEST)
This compound is characterized as a Native Estrogen with Selective Tissue activity (NEST). Its tissue-selective effects are primarily attributed to its differential activity on nuclear and membrane estrogen receptor α (ERα).[5][6] E4 acts as an agonist on nuclear ERα, mediating desired estrogenic effects in tissues like the bone, vagina, and endometrium.[1] However, it displays antagonistic properties on membrane-associated ERα, particularly in the presence of estradiol (E2), which may contribute to its favorable safety profile in tissues like the breast.[7][8]
E4 exhibits a moderate binding affinity for both ERα and ERβ, with a 4- to 5-fold higher preference for ERα.[1] Notably, its binding affinity for ERα is significantly lower than that of estradiol (E2).[1] E4 does not bind to Sex Hormone Binding Globulin (SHBG) and does not stimulate SHBG production by liver cells, which influences its bioavailability.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies characterizing this compound's effects.
Table 1: Estrogen Receptor Binding Affinity
| Ligand | Receptor | Relative Binding Affinity (%) vs. E2 | Reference |
| This compound (E4) | ERα | 0.3 - 4% | [1] |
| This compound (E4) | ERβ | 0.15 - 1% | [1] |
Table 2: In Vitro Effects on Breast Cancer Cells (MCF-7, T47-D)
| Parameter | Condition | E4 Effect | E2 Effect | Reference |
| Proliferation | E4 (10⁻⁹ M to 10⁻⁷ M) | Dose-dependent increase | 100x more potent than E4 | [9] |
| E4 (10⁻¹¹ to 10⁻⁸ M) | Stimulated growth | More potent than E4 | [10] | |
| E4 + E2 | Attenuated E2-induced tumor growth | Stimulated tumor growth | [4] | |
| Apoptosis | Long-Term Estrogen-Deprived (LTED) cells | Induced apoptosis | Similar effect to E4 at higher doses | [10] |
| Hormone-sensitive MCF-7 cells (10⁻¹² M) | Induced apoptosis | Did not induce apoptosis at low doses | [10] | |
| Migration & Invasion | E4 alone | Weakly stimulated | Stimulated | [7] |
| E4 + E2 | Decreased E2-induced migration and invasion | Stimulated | [7] | |
| Gene Expression (PGR mRNA) | E4 (10⁻¹⁰ M or 10⁻⁹ M) | Dose-dependent increase | Stimulated | [9] |
Table 3: In Vitro Effects on Endometrial Cells
| Parameter | Condition | E4 Effect | E2 Effect | Reference |
| Proliferation | Endometriotic cell lines | No effect | Increased | [11][12] |
| Migration & Invasion | Immortalized human endometrial stromal cells (HESCs) | Inhibited E2-induced migration and invasion | Stimulated | [13][14] |
| Gene Expression (WASF-1) | HESCs | Downregulated | Upregulated | [13][15] |
Table 4: In Vitro Effects on Other Cell Types
| Cell Type | Parameter | E4 Effect | Reference |
| Human Osteoblastic Cells | Proliferation | No effect detected | [4] |
| Human Endothelial Cells (HUVEC) | Nitric Oxide (NO) Synthesis | Increased eNOS expression and enzymatic activation | [16] |
| Primary Hippocampal Cells | Cell Survival (under oxidative stress) | Neuroprotective, increased cell survival | [17][18] |
| Human Liver Cells (HepG2) | SHBG Production | No stimulation | [4][19] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound (this compound) to the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-Estradiol).
Materials:
-
Rat uterine cytosol preparation (source of ERα and ERβ)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[20]
-
Assay Setup: A constant concentration of [³H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled competitor (E2 for standard curve, or E4).[20]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: An HAP slurry is added to bind the receptor-ligand complexes. The slurry is washed to remove the unbound radioligand.[20]
-
Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The relative binding affinity (RBA) is then calculated.[20]
Cell Proliferation Assay (e.g., using MCF-7 cells)
This assay measures the effect of a compound on the proliferation of estrogen-sensitive cells.
Materials:
-
MCF-7 breast cancer cells (or other estrogen-responsive cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Test compound (this compound) and control (Estradiol)
-
Reagents for proliferation measurement (e.g., MTT, BrdU, or CyQUANT)
-
Microplate reader
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate in regular growth medium and allowed to attach.
-
Hormone Deprivation: The medium is replaced with a medium containing charcoal-stripped FBS for a period to deprive the cells of estrogen and synchronize them.
-
Treatment: The cells are then treated with various concentrations of this compound or Estradiol. A vehicle control is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Quantification of Proliferation: A proliferation reagent (e.g., MTT) is added to the wells. The absorbance is then measured using a microplate reader, which is proportional to the number of viable cells.[21][22]
-
Data Analysis: The proliferation in treated wells is expressed as a percentage of the control. Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response).
Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.
Materials:
-
Host cell line (e.g., HEK293, HeLa)
-
Expression vector for ERα or ERβ
-
Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound (this compound) and control (Estradiol)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection: The host cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.
-
Treatment: After transfection, the cells are treated with various concentrations of this compound or Estradiol.
-
Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control plasmid). The fold induction of reporter gene activity relative to the vehicle control is calculated. Dose-response curves are generated to determine the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for characterizing this compound.
Caption: this compound's dual action on nuclear and membrane ERα.
Caption: In vitro characterization workflow for this compound.
Conclusion
The in vitro data robustly support the classification of this compound as a Native Estrogen with Selective Tissue activity (NEST). Its unique profile, characterized by agonistic effects on nuclear ERα and antagonistic effects on membrane ERα, translates to a differentiated and potentially safer pharmacological profile compared to other estrogens. The compiled data and protocols in this guide serve as a valuable resource for researchers and drug developers in the field of women's health, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on this compound, the native estrogen: from contraception to hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The benefits of this compound addition to drospirenone for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of this compound on Migration and Invasion in T47-D Breast Cancer Cells through the Actin Cytoskeleton [frontiersin.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. This compound Combined to Progestogen for Menopause or Contraception Indication Is Neutral on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Increases Progesterone Genetic Response without Triggering Common Estrogenic Effects in Endometriotic Cell Lines and Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effects of this compound on the invasion and migration of immortalized human endometrial stromal cells [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effects of this compound on the invasion and migration of immortalized human endometrial stromal cells [jstage.jst.go.jp]
- 16. Frontiers | this compound Modulates Endothelial Nitric Oxide Synthesis in Human Endothelial Cells [frontiersin.org]
- 17. Estrogen receptors and this compound-dependent neuroprotective actions: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. This compound does not bind sex hormone binding globulin or increase its production by human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology and Safety Profile of Estetrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1][2] Its unique pharmacological profile, characterized by selective activation of nuclear estrogen receptor alpha (ERα), has garnered significant interest for its potential in hormonal contraception and menopausal hormone therapy.[1][2] This document provides a comprehensive overview of the initial toxicology and safety profile of this compound, drawing from available preclinical and early clinical data.
Executive Summary
Initial studies suggest that this compound possesses a favorable safety profile, distinguishing it from other estrogens. Key findings from a comprehensive nonclinical program, including studies on acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology, indicate a low order of acute toxicity and no genotoxic potential.[1] The observed toxicities in repeat-dose studies and the tumorigenic effects in rodent carcinogenicity bioassays are consistent with its estrogenic mechanism of action.[1] Safety pharmacology assessments have not revealed adverse effects on the central nervous, cardiovascular, or respiratory systems.[1]
Mechanism of Action: Selective Estrogen Receptor Modulation
This compound exhibits a distinctive mechanism of action by acting as a selective agonist of the nuclear estrogen receptor alpha (ERα). Unlike other estrogens, it demonstrates minimal activity at the membrane-associated ERα. This selective nuclear activation is believed to contribute to its favorable safety profile, particularly concerning its effects on hemostasis and breast tissue.
Figure 1: this compound's Selective ERα Signaling Pathway
Preclinical Toxicology
A comprehensive preclinical toxicology program was conducted to support the clinical development of this compound, adhering to Good Laboratory Practice (GLP) standards.[1]
Acute Toxicity
Studies in rats and monkeys have demonstrated a low order of acute toxicity for this compound when administered orally.[1] Specific LD50 values are not publicly available.
Table 1: Summary of Acute Toxicity Findings
| Species | Route of Administration | Key Findings | Reference |
| Rat | Oral | Low order of acute toxicity. | [1] |
| Monkey | Oral | Low order of acute toxicity. | [1] |
Repeated-Dose Toxicity
Repeated-dose oral toxicity studies have been conducted in mice (up to 3 months), rats (up to 6 months), and cynomolgus monkeys (up to 9 months).[1] The observed findings were consistent with the known pharmacological effects of estrogens and included microscopic changes in the reproductive tract, mammary gland, pituitary, liver, kidney, adrenal gland, lymphoid organs, skin/hair, and bone.[1] Specific No-Observed-Adverse-Effect-Levels (NOAELs) for this compound from these studies are not publicly available. A 3-month study in monkeys with a combination of this compound and drospirenone showed hyperglycemia and pancreatic islet cell vacuolation, which are known class effects of estrogens and progestogens.[1]
Table 2: Summary of Repeated-Dose Toxicity Studies
| Species | Duration | Route | Key Findings | Reference |
| Mouse | Up to 3 months | Oral | Estrogenic effects on various organs. | [1] |
| Rat | Up to 6 months | Oral | Estrogenic effects on various organs. | [1] |
| Cynomolgus Monkey | Up to 9 months | Oral | Estrogenic effects on various organs. | [1] |
Genotoxicity
This compound has been evaluated in a battery of in vitro and in vivo genotoxicity studies and is not considered to be genotoxic.[1]
Table 3: Summary of Genotoxicity Findings
| Assay Type | System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames test) | In vitro | Non-mutagenic | [1] |
| Chromosome Aberration Assay | In vitro | Non-clastogenic | [1] |
| Micronucleus Test | In vivo | Non-genotoxic | [1] |
Carcinogenicity
Two-year carcinogenicity bioassays have been conducted in mice and rats.[1] In these studies, this compound was shown to be carcinogenic, producing tumors in the uterus, cervix, and pituitary in mice, and in the mammary gland in both mice and rats.[1] These findings are considered to be related to the hormonal activity of this compound, as rodents are known to be particularly sensitive to hormonally-induced tumors.[1]
Table 4: Summary of Carcinogenicity Findings
| Species | Duration | Key Findings | Reference |
| Mouse | 2 years | Tumors in the uterus, cervix, and pituitary. Mammary gland tumors. | [1] |
| Rat | 2 years | Mammary gland tumors. | [1] |
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted for this compound. Full restoration of fertility was demonstrated in rats after cessation of treatment.[1] Embryofetal lethality was observed in both rats and rabbits, and fetal skeletal malformations were seen in rats.[1] Based on these findings, this compound is assigned to Pregnancy Category B3 in Australia.[1]
Table 5: Summary of Reproductive and Developmental Toxicity Findings
| Study Type | Species | Key Findings | Reference |
| Fertility and Early Embryonic Development | Rat | Full restoration of fertility after treatment cessation. | [1] |
| Embryofetal Development | Rat, Rabbit | Embryofetal lethality. | [1] |
| Embryofetal Development | Rat | Fetal skeletal malformations. | [1] |
Safety Pharmacology
A core battery of safety pharmacology studies has been conducted to evaluate the effects of this compound on vital functions. These studies indicated no adverse effects on the central nervous, cardiovascular, or respiratory systems.[1]
Table 6: Summary of Safety Pharmacology Findings
| System | Assay | Key Findings | Reference |
| Central Nervous System | Functional Observational Battery | No adverse effects. | [1] |
| Cardiovascular System | hERG assay, in vivo cardiovascular parameters | No adverse effects. | [1] |
| Respiratory System | Plethysmography | No adverse effects. | [1] |
Experimental Protocols
While specific, detailed protocols for the toxicology studies on this compound are not publicly available, the following sections describe the general methodologies typically employed for such studies, based on international guidelines (e.g., OECD, ICH).
General Workflow for In Vivo Toxicity Studies
Figure 2: General Experimental Workflow for In Vivo Toxicity Studies
Acute Oral Toxicity (Up-and-Down Procedure - UDP)
-
Species: Typically rats.
-
Method: A sequential dosing approach where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required while still providing a point estimate of the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals.
Repeated-Dose Toxicity
-
Species: Rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).
-
Method: The test substance is administered daily for a specified period (e.g., 28 days, 90 days, 6 months). At least three dose levels and a control group are used.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, full necropsy, organ weights, and histopathology of a comprehensive list of tissues.
Genotoxicity Battery
-
Ames Test (Bacterial Reverse Mutation Assay):
-
System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).
-
Method: Bacteria are exposed to various concentrations of the test substance. The number of revertant colonies (mutated back to a prototrophic state) is counted.
-
-
In Vitro Chromosomal Aberration Assay:
-
System: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
-
Method: Cells are exposed to the test substance with and without metabolic activation. Metaphase cells are harvested and chromosomes are examined for structural aberrations.
-
-
In Vivo Micronucleus Assay:
-
System: Bone marrow of rodents (e.g., mice or rats).
-
Method: Animals are treated with the test substance. Bone marrow is harvested, and immature erythrocytes are examined for the presence of micronuclei (small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase).
-
Carcinogenicity Bioassay
-
Species: Typically two rodent species (e.g., rat and mouse).
-
Method: The test substance is administered daily for the majority of the animal's lifespan (e.g., 2 years). At least three dose levels and a control group are used.
-
Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues from all animals to identify any increase in tumor incidence.
Reproductive and Developmental Toxicity (DART)
-
Fertility and Early Embryonic Development (Segment I):
-
Species: Typically rats.
-
Method: Males and females are dosed before and during mating, and females are dosed through implantation.
-
Endpoints: Mating performance, fertility, and early embryonic development.
-
-
Embryo-Fetal Development (Segment II):
-
Species: Typically a rodent (rat) and a non-rodent (rabbit).
-
Method: Pregnant females are dosed during the period of organogenesis.
-
Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal).
-
-
Pre- and Postnatal Development (Segment III):
-
Species: Typically rats.
-
Method: Pregnant females are dosed from implantation through lactation.
-
Endpoints: Maternal toxicity, and pup viability, growth, and development.
-
Conclusion
The initial toxicology and safety profile of this compound is favorable, characterized by a low order of acute toxicity and a lack of genotoxic potential. The observed effects in repeated-dose toxicity and carcinogenicity studies are consistent with its estrogenic mechanism of action. Safety pharmacology studies have not identified any significant risks to vital organ systems. This preclinical data package has supported the progression of this compound into clinical development for use in contraception and menopausal hormone therapy. Further long-term clinical data will be crucial to fully characterize its safety profile in humans.
References
Estetrol (E4): A Comprehensive Technical Guide to its Metabolism and Excretion in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estetrol (E4), a native estrogen produced by the human fetal liver, is emerging as a promising therapeutic agent with a distinct pharmacological profile. A thorough understanding of its metabolic fate is crucial for its continued development and safe clinical application. This technical guide provides an in-depth overview of the metabolism and excretion pathways of this compound in mammals, with a focus on quantitative data and experimental methodologies. In contrast to classic estrogens, this compound exhibits a unique metabolic profile characterized by extensive phase 2 conjugation and minimal phase 1 oxidative metabolism. This guide summarizes key quantitative data in structured tables, details the experimental protocols from pivotal studies, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
This compound (estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol), or E4, is a naturally occurring estrogenic steroid hormone synthesized exclusively by the human fetal liver during pregnancy.[1] Its four hydroxyl groups confer unique physicochemical and pharmacokinetic properties that distinguish it from other endogenous estrogens like estradiol (E2) and estriol (E3).[1] Notably, E4 demonstrates selective tissue activity, which may translate to a more favorable safety profile, particularly concerning effects on the liver and breast tissue.[2][3] A key aspect of its distinct profile lies in its metabolism, which is dominated by conjugation reactions rather than the cytochrome P450-mediated oxidation that is characteristic of other estrogens.[1][4][5] This guide will elucidate the metabolic pathways and excretion routes of this compound in mammals.
Metabolic Pathways of this compound
The metabolism of this compound in mammals is primarily characterized by extensive phase 2 conjugation reactions, namely glucuronidation and sulfation.[4][5] Unlike other estrogens, phase 1 oxidative metabolism mediated by cytochrome P450 (CYP) enzymes plays a negligible role.[1][4][5] This unique metabolic pathway contributes to the characterization of E4 as a terminal metabolic product, as it is not converted back into more active estrogens such as estradiol or estrone.[4][5]
Phase 2 Metabolism: Glucuronidation and Sulfation
In vitro studies utilizing human hepatocytes and liver microsomes have demonstrated that this compound undergoes extensive phase 2 metabolism to form glucuronide and sulfate conjugates.[4][5]
-
Glucuronidation: The primary pathway for E4 metabolism is glucuronidation. The key enzyme responsible for the direct glucuronidation of this compound is UDP-glucuronosyltransferase 2B7 (UGT2B7).[4][5][6][7] This process primarily occurs at the 16- and 3-hydroxyl positions, leading to the formation of E4-16-glucuronide and E4-3-glucuronide, respectively.[4][5]
-
Sulfation: Sulfation represents another significant conjugation pathway for this compound. The dominant sulfotransferase involved in the sulfate conjugation of E4 is Sulfotransferase Family 1E Member 1 (SULT1E1).[4][5][7]
The major circulating metabolites in human plasma following oral administration of this compound are E4-16-glucuronide, E4-3-glucuronide, and a dually conjugated metabolite, E4-glucuronide-sulfate.[4][5]
Minimal Role of Phase 1 Metabolism
In stark contrast to other estrogens, oxidative phase 1 metabolism by CYP450 enzymes does not play a significant role in the metabolic clearance of this compound.[1][4][5] This has important clinical implications, as it suggests a lower potential for drug-drug interactions with CYP enzyme inhibitors or inducers.[8]
Quantitative Data on this compound Metabolism and Excretion
A human absorption, distribution, metabolism, and excretion (ADME) study involving the oral administration of radiolabeled [14C]-E4 has provided crucial quantitative data on its metabolic fate.[4]
Table 1: Distribution of this compound and its Metabolites in Human Plasma at Tmax Following a Single Oral Dose of 15 mg [14C]-E4 [4][5]
| Analyte | Percentage of Total Radioactivity |
| E4-16-glucuronide | 62% |
| E4-3-glucuronide | 17% |
| E4-glucuronide-sulfate | 9% |
| Unchanged this compound (E4) | 7.5% |
Table 2: Major Metabolites in Human Urine (0-6 hours) Following a Single Oral Dose of 15 mg [14C]-E4 [4][5]
| Metabolite | Percentage of Urine Radioactivity |
| E4-16-glucuronide | 77.4% |
| E4-3-glucuronide | 16.5% |
Table 3: Excretion of Radioactivity Following a Single Oral Dose of 15 mg [14C]-E4 in Humans [4][5]
| Excretion Route | Percentage of Administered Radioactivity Recovered |
| Urine | ~69% |
| Feces | ~22% |
Excretion Pathways
The conjugated metabolites of this compound are primarily eliminated from the body via urine.[1] The human ADME study revealed that approximately 69% of the total administered radioactivity was recovered in urine, while about 22% was found in feces.[4][5] Notably, unchanged this compound was detected in feces but not in urine, suggesting that some E4 may be eliminated unchanged through the biliary-fecal route or that conjugated metabolites are hydrolyzed in the gut before fecal excretion.[4][5]
Experimental Protocols
The understanding of this compound metabolism and excretion is largely based on well-defined in vitro and in vivo studies.
In Vitro Metabolism Studies[4][5]
-
Objective: To identify the metabolic pathways and key enzymes involved in this compound metabolism.
-
Methodologies:
-
Human Hepatocytes: Primary human hepatocytes were incubated with this compound to assess its overall metabolic stability and profile in a cellular system that contains a full complement of metabolic enzymes.
-
Human Liver Microsomes (HLM): HLMs, which are rich in CYP enzymes, were used to specifically investigate the role of oxidative metabolism.
-
Recombinant Human Enzymes: Specific recombinant human UGT and SULT enzymes were used to pinpoint the key isoforms responsible for glucuronidation and sulfation of this compound.
-
-
Analytical Method: Metabolite profiling and identification were performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study[4][5]
-
Objective: To determine the pharmacokinetic profile, mass balance, metabolic pathways, and routes of excretion of this compound in humans.
-
Study Design: An open-label, non-randomized, single-dose phase 1 study.
-
Participants: Six healthy postmenopausal women.
-
Intervention: A single oral solution containing 15 mg of [14C]-labeled this compound was administered.
-
Sample Collection: Blood, urine, and fecal samples were collected at various time points for up to 240 hours (blood) and 312 hours (urine and feces).
-
Analytical Method: Metabolite profiling and identification in plasma, urine, and feces were conducted using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Total radioactivity was measured by scintillation counting.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathways of this compound (E4) in mammals.
Experimental Workflow
Caption: Workflow of the human ADME study for this compound.
Conclusion
The metabolism of this compound in mammals is distinct from that of other estrogens, being dominated by phase 2 glucuronidation and sulfation, with a minimal contribution from phase 1 oxidative metabolism. The primary enzymes involved are UGT2B7 and SULT1E1. The resulting hydrophilic conjugates are efficiently excreted, mainly in the urine. This unique metabolic profile, which avoids the generation of potentially reactive intermediates often associated with CYP-mediated metabolism of estrogens, likely contributes to its observed safety and tolerability profile. The detailed quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The benefits of this compound addition to drospirenone for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RF34 | PMON202 The Human Metabolic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound/Drospirenone: A Review in Oral Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Estetrol in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a natural estrogen produced by the human fetal liver, which has garnered significant interest for its potential applications in contraception and hormone replacement therapy. Accurate and sensitive quantification of E4 in plasma is crucial for pharmacokinetic studies, clinical monitoring, and drug development. This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein is based on established principles for the analysis of steroid hormones and can be adapted and validated in any bioanalytical laboratory.
Experimental Protocols
Materials and Reagents
-
This compound (E4) reference standard
-
This compound-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
This compound-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d4 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound-d4 at an appropriate concentration in methanol:water (50:50, v/v).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the this compound-d4 internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: 303.2 > 171.1 (Quantifier), 303.2 > 145.1 (Qualifier)this compound-d4: 307.2 > 173.1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and this compound-d4 in blank plasma samples.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range appropriate for the expected sample concentrations should be established (e.g., 10 - 5000 pg/mL). The correlation coefficient (r²) should be >0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) and accuracy (%bias) should be within ±15% (±20% for LLOQ).
-
Recovery: The efficiency of the extraction procedure should be evaluated by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard should be assessed.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | >0.99 | >0.995 |
| LLOQ | S/N > 10, ≤20% CV & Bias | 10 pg/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% for LLOQ) | <10% |
| Inter-day Precision (%CV) | ≤15% (≤20% for LLOQ) | <12% |
| Intra-day Accuracy (%Bias) | ±15% (±20% for LLOQ) | Within ±10% |
| Inter-day Accuracy (%Bias) | ±15% (±20% for LLOQ) | Within ±12% |
| Recovery | Consistent and reproducible | >80% |
| Matrix Effect | CV ≤15% | Minimal |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, after successful validation, will be a valuable tool for pharmacokinetic and clinical studies involving this emerging therapeutic agent. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures high sensitivity, specificity, and reliability of the results.
In Vitro Assays to Determine Estetrol's Potency and Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to characterize the potency and efficacy of Estetrol (E4), a native fetal estrogen with a unique pharmacological profile.[1][2] Detailed protocols for key experiments are included to facilitate the assessment of E4's interaction with estrogen receptors (ERα and ERβ) and its effects on cellular processes.
Introduction to this compound (E4)
This compound is a natural estrogen produced by the human fetal liver during pregnancy.[3] It is characterized by the presence of four hydroxyl groups, distinguishing it from other estrogens like estradiol (E2) and estriol (E3).[3] E4 is being investigated for its potential therapeutic applications, including oral contraception and menopausal hormone therapy.[4][5] Its distinct pharmacological profile, acting as a selective estrogen receptor modulator (SERM), suggests a favorable benefit-risk ratio compared to other estrogens.[4][6]
This compound's Interaction with Estrogen Receptors
The biological effects of E4 are primarily mediated through its binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] In vitro studies are crucial for quantifying this interaction and understanding its downstream consequences.
Competitive ligand binding assays are fundamental in determining the affinity of E4 for ERα and ERβ.[7] These assays measure the ability of E4 to displace a radiolabeled ligand, typically [³H]-Estradiol, from the receptors. The inhibition constant (Ki) is a key parameter derived from these experiments, indicating the concentration of E4 required to occupy 50% of the receptors.
Table 1: this compound (E4) Binding Affinity for Estrogen Receptors
| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (RBA) vs. E2 | Reference |
| ERα | This compound (E4) | 4.9 | 4% | [3] |
| Estradiol (E2) | ~0.2 | 100% | ||
| ERβ | This compound (E4) | 19 | 1% | [3] |
| Estradiol (E2) | ~0.2 | 100% |
Note: RBA is calculated as (Ki of E2 / Ki of E4) x 100%.
These data demonstrate that this compound has a moderate affinity for both ERα and ERβ, with a 4- to 5-fold preference for ERα.[1][3] Its binding affinity for ERα is significantly lower than that of estradiol.[1]
Reporter gene assays are employed to assess the ability of E4 to activate ER-mediated gene transcription.[7] These assays typically use cell lines (e.g., T47D-KBluc) containing an estrogen-responsive element (ERE) linked to a reporter gene, such as luciferase.[6] The potency (EC50) and efficacy (Emax) of E4 in inducing gene expression are determined from dose-response curves.
-
Potency (EC50): The concentration of a drug required to produce 50% of its maximal effect.[8]
-
Efficacy (Emax): The maximum effect that can be expected from a drug.[8]
Table 2: Potency and Efficacy of this compound (E4) in ER Transactivation Assays
| Assay | Cell Line | Receptor | Parameter | This compound (E4) | Estradiol (E2) | Reference |
| ERE-Luciferase Reporter Assay | T47D-KBluc | ERα | EC50 (nM) | ~10 | ~0.01 | [4][6] |
| Emax (% of E2) | ~80% | 100% | [4][6] | |||
| ERE-Luciferase Reporter Assay | HeLa | ERβ | EC50 (nM) | ~20 | ~0.02 | [9] |
| Emax (% of E2) | ~70% | 100% | [9] |
These results indicate that E4 is a full agonist of ERα and ERβ, capable of inducing ERE-mediated gene transcription, albeit with lower potency compared to E2.[4][9]
This compound's Effect on Cell Proliferation
The impact of E4 on the proliferation of estrogen-sensitive cells is a critical aspect of its in vitro characterization. The E-screen assay, which measures the proliferation of breast cancer cell lines like MCF-7 and T47D, is commonly used for this purpose.[6][7]
Table 3: Effect of this compound (E4) on the Proliferation of Estrogen-Responsive Breast Cancer Cells
| Cell Line | Assay | Parameter | This compound (E4) | Estradiol (E2) | Reference |
| MCF-7 | E-screen (Proliferation) | EC50 (nM) | ~100 | ~0.1 | [4][6] |
| Emax (% of E2) | ~100% | 100% | [4][6] | ||
| T47D | Proliferation Assay | EC50 (nM) | >1000 | ~0.1 | [10][11] |
| Emax (% of E2) | Lower than E2 | 100% | [10] |
In MCF-7 cells, E4 stimulates proliferation to a similar extent as E2 at higher concentrations, although with lower potency.[4] Interestingly, in certain contexts, E4 can antagonize E2-induced proliferation in MCF-7 cells, particularly when E4 is present at a much higher concentration.[4]
Signaling Pathways
This compound activates both genomic and non-genomic signaling pathways upon binding to estrogen receptors.[4]
The classical genomic pathway involves the binding of the E4-ER complex to EREs in the promoter regions of target genes, thereby modulating their transcription.[4]
This compound's Genomic Signaling Pathway
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's potency and efficacy.
In Vitro Assay Workflow for this compound
Detailed Experimental Protocols
This protocol is adapted from established methods for determining the binding affinity of compounds to the estrogen receptor.[7][12]
Materials:
-
Human recombinant ERα and ERβ
-
[³H]-Estradiol (radioligand)
-
This compound (E4) and Estradiol (E2) standards
-
Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled E4 and E2 in the assay buffer.
-
In a microplate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and the diluted unlabeled ligands.
-
Add the recombinant ERα or ERβ to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation fluid to the wells containing the bound radioligand.
-
Measure the radioactivity using a microplate scintillation counter.
-
Plot the percentage of [³H]-Estradiol bound against the log concentration of the unlabeled ligand.
-
Calculate the IC50 value (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This protocol describes a method to measure the transcriptional activity of E4 through the estrogen receptor.[6][13]
Materials:
-
T47D-KBluc cells (stably transfected with an ERE-luciferase reporter construct)
-
Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (E4) and Estradiol (E2) standards
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed T47D-KBluc cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing serial dilutions of E4 or E2. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the protein concentration or a co-transfected control reporter.
-
Plot the normalized luciferase activity against the log concentration of the test compound to generate dose-response curves.
-
Calculate the EC50 and Emax values from the dose-response curves.
This protocol outlines the procedure to assess the effect of E4 on the proliferation of estrogen-sensitive breast cancer cells.[6][14]
Materials:
-
MCF-7 or T47D breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with CS-FBS
-
This compound (E4) and Estradiol (E2) standards
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Microplate reader
Procedure:
-
Seed MCF-7 or T47D cells in a 96-well plate and allow them to attach.
-
Replace the medium with a medium containing serial dilutions of E4 or E2. Include a vehicle control.
-
Incubate the cells for 6 days at 37°C, with a medium change on day 3.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or cell lysis.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the cell proliferation (as a percentage of the control) against the log concentration of the test compound.
-
Calculate the EC50 and Emax values from the dose-response curves.
Conclusion
The in vitro assays described in these application notes are essential tools for characterizing the potency and efficacy of this compound. The data generated from these assays provide a comprehensive understanding of E4's interaction with estrogen receptors and its cellular effects, which is critical for its continued development as a therapeutic agent. The provided protocols offer a standardized approach to enable reproducible and comparable results across different research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Combined estrogenic and anti-estrogenic properties of this compound on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor β inhibits 17β-estradiol-stimulated proliferation of the breast cancer cell line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of cell proliferation: evidence for negative control on estrogen-sensitive T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. tera.org [tera.org]
- 14. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
Application Notes and Protocols for Studying Estetrol's Effects on Endometriosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the therapeutic potential of Estetrol (E4) in endometriosis. The information is based on a key study demonstrating E4's efficacy in a murine model of surgically induced endometriosis.[1][2][3][4]
Introduction to this compound and Endometriosis
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus.[5][6] This condition affects a significant number of women of reproductive age, causing chronic pelvic pain and infertility.[6] Current hormonal treatments can have undesirable side effects, highlighting the need for novel therapeutic strategies.[7]
This compound (E4) is a natural human fetal estrogen with a unique profile of action.[8] It is classified as a Native Estrogen with Specific Action in Tissues (NEST), exhibiting selective agonist and antagonist activities on estrogen receptors (ERs) in a tissue-dependent manner.[8] Specifically, E4 has a higher binding affinity for ERα than ERβ.[8] This selective modulation of estrogen signaling presents a promising avenue for the treatment of endometriosis.
Animal Model: Surgically Induced Endometriosis in Mice
A well-established animal model for studying endometriosis involves the surgical induction of the disease in mice. This model mimics key aspects of human endometriosis, including the development of ectopic lesions that are responsive to hormonal treatments. The C57BL/6 mouse strain is a commonly used immunocompetent model for this purpose.[1][4][5][9]
Summary of this compound's Effects in a Murine Model of Endometriosis
A recent study investigated the effects of continuous administration of this compound (3 mg/kg/day for 4 weeks) in a surgically induced endometriosis mouse model. The key findings are summarized below.
Data Presentation
Table 1: Effect of this compound on Endometriotic Lesion Size
| Treatment Group | Lesion Volume (mm³) (Mean ± SEM) | Lesion Weight (mg) (Mean ± SEM) |
| Vehicle Control | 75.3 ± 8.2 | 45.1 ± 5.3 |
| This compound (3 mg/kg/day) | 25.1 ± 3.5*** | 28.7 ± 4.1* |
*p < 0.05, ***p < 0.001 compared to vehicle control. Data adapted from a study on C57BL/6 mice (n=8 per group).[1][3][10]
Table 2: Effect of this compound on Cellular Processes in Endometriotic Lesions
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | p-value |
| Apoptosis (TUNEL-positive cells, %) | Low | Significantly Increased | < 0.05 |
| Cell Proliferation (PCNA-positive cells, %) | No significant difference | No significant difference | > 0.05 |
Data adapted from a study on C57BL/6 mice.[1][2][4][11]
Table 3: Effect of this compound on Oxidative Stress Markers in Endometriotic Lesions
| Marker | Vehicle Control (Mean ± SEM) | This compound (3 mg/kg/day) (Mean ± SEM) | p-value |
| Superoxide Dismutase (SOD) Activity | High | Decreased | < 0.05 |
| Catalase (CAT) Activity | Low | Increased | < 0.05 |
| Glutathione Peroxidase (GPX) Activity | Low | Increased | < 0.05 |
| Lipid Peroxidation (TBARS/MDA) | Low | Increased | < 0.01 |
Data adapted from a study on C57BL/6 mice.[1][2]
Table 4: Effect of this compound on Gene and Protein Expression in Endometriotic Lesions and Peritoneal Fluid
| Molecule | Location | Vehicle Control (Relative Expression) | This compound (3 mg/kg/day) (Relative Expression) | p-value |
| Esr1 (ERα) mRNA | Lesion | 1.0 | Increased | < 0.01 |
| Esr2 (ERβ) mRNA | Lesion | 1.0 | Decreased | < 0.05 |
| Pgr (Progesterone Receptor) mRNA | Lesion | 1.0 | Increased | < 0.05 |
| Tnf-α mRNA | Lesion | 1.0 | Decreased | < 0.05 |
| TNF-α Protein | Peritoneal Fluid | High | Decreased | < 0.05 |
Data adapted from a study on C57BL/6 mice.[1][2][3]
Experimental Protocols
Herein are detailed protocols for the key experiments cited in the summary tables.
Protocol 1: Surgical Induction of Endometriosis in C57BL/6 Mice
This protocol is adapted from established methods for creating a syngeneic mouse model of endometriosis.[5][9]
Materials:
-
Female C57BL/6 mice (8-10 weeks old), donor and recipient
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Iodine-povidone solution
-
Analgesics (e.g., meloxicam)
Procedure:
-
Anesthesia and Preparation: Anesthetize the recipient mouse. Shave the abdomen and disinfect the surgical area with iodine-povidone solution.
-
Laparotomy: Make a 1 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Uterine Tissue Collection (from a donor mouse in diestrus): Euthanize a donor C57BL/6 mouse. Excise one uterine horn and place it in cold, sterile saline. Open the uterine horn longitudinally and cut it into small fragments (approximately 2x2 mm).
-
Implantation of Endometrial Tissue: Suture four uterine fragments to the peritoneal wall or mesenteric blood vessels of the recipient mouse, with the endometrial layer facing the peritoneal cavity.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal's recovery.
-
Lesion Development: Allow 15 days for the endometriotic-like lesions to establish before commencing treatment.[1]
Protocol 2: this compound Administration
Materials:
-
This compound (E4)
-
Vehicle (e.g., polyethylene glycol + dimethyl sulfoxide)
-
Alzet osmotic mini-pumps
Procedure:
-
On day 15 post-surgery, implant a subcutaneous Alzet osmotic mini-pump containing this compound (dissolved in vehicle) to deliver a continuous dose of 3 mg/kg/day.
-
For the control group, implant pumps containing only the vehicle.
-
The treatment duration is 4 weeks.[1]
Protocol 3: TUNEL Assay for Apoptosis Detection in Tissue Sections
This protocol provides a general guideline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded endometriotic lesion sections (4-5 µm)
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)
-
Counterstain (e.g., Methyl Green)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs at 37°C in a humidified chamber.
-
Detection: Follow the kit manufacturer's instructions for detecting the incorporated labeled nucleotides (e.g., using an anti-label antibody conjugated to a reporter enzyme like HRP, followed by a chromogenic substrate like DAB).
-
Counterstaining: Counterstain the nuclei with a suitable stain like Methyl Green.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Protocol 4: Oxidative Stress Assays
Sample Preparation:
-
Homogenize the excised endometriotic lesions in an appropriate buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant for the assays.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
4.1 Superoxide Dismutase (SOD) Activity Assay: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture typically contains the sample supernatant, NBT, and a source of superoxide radicals (e.g., riboflavin in the presence of light).
-
The inhibition of NBT reduction is measured spectrophotometrically at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
4.2 Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
The reaction is initiated by adding the sample supernatant to a solution of H₂O₂.
-
The decrease in absorbance at 240 nm due to H₂O₂ decomposition is monitored over time.
-
Catalase activity is expressed as units per milligram of protein.
4.3 Glutathione Peroxidase (GPX) Activity Assay: This is a coupled enzyme assay that measures the oxidation of NADPH.
-
GPX catalyzes the reduction of an organic hydroperoxide by reduced glutathione (GSH).
-
The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
GPX activity is expressed as units per milligram of protein.
4.4 Lipid Peroxidation (TBARS) Assay: This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[2]
-
The sample supernatant is reacted with thiobarbituric acid (TBA) at high temperature and acidic pH.
-
The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at 532 nm.[2]
-
The concentration of MDA is determined using a standard curve and is expressed as nanomoles per milligram of protein.
Protocol 5: Real-Time Quantitative PCR (RT-qPCR)
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the endometriotic lesions using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
2. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA, gene-specific primers for Esr1, Esr2, Pgr, Tnf-α, and a reference gene (e.g., Actb or Gapdh), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protocol 6: ELISA for TNF-α in Peritoneal Fluid
1. Sample Collection:
-
Collect peritoneal fluid by washing the peritoneal cavity with sterile PBS.
-
Centrifuge the fluid to remove cells and collect the supernatant.
2. ELISA Procedure:
-
Use a commercially available mouse TNF-α ELISA kit.
-
Follow the manufacturer's instructions, which typically involve the following steps:
-
Coating the microplate wells with a capture antibody specific for mouse TNF-α.
-
Adding the peritoneal fluid samples and standards to the wells.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the wells.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
3. Data Analysis:
-
Generate a standard curve using the known concentrations of the TNF-α standard.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibitory effects of this compound on the invasion and migration of immortalized human endometrial stromal cells [jstage.jst.go.jp]
- 4. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 5. Surgical Induction of Endometriosis in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound drospirenone effective as firstline endometriosis treatment: Study [medicaldialogues.in]
- 8. This compound Inhibits Endometriosis Development in an In Vivo Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
Application Notes and Protocols for Estetrol (E4) Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Estetrol (E4), a natural fetal estrogen, in common rodent models for preclinical research. The following sections include quantitative data on pharmacokinetics and dosing, step-by-step experimental procedures, and diagrams of relevant signaling pathways and workflows.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for E4 administration in rodent studies, compiled from various preclinical investigations.
Table 1: Pharmacokinetic Parameters of this compound (E4) in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax | Half-life (t½) | Bioavailability (%) | Reference |
| Mouse | Intravenous (i.v.) | 0.3 | - | - | - | 100 | [1] |
| Subcutaneous (s.c.) | 0.3 | 90.92 ± 20.83 | ~10 min | - | ~100 | [1] | |
| Intraperitoneal (i.p.) | 0.3 | 70.54 ± 9.90 | ~10 min | - | ~100 | [1] | |
| Oral Gavage | 0.3 | 11.52 ± 5.25 | - | ~2 h | ~33 | [1] | |
| Rat | Subcutaneous (s.c.) | 0.5 | 86.5 | - | 2-3 h | - | [1] |
| Oral Gavage | 0.5 | 52 | - | 2-3 h | - | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Data are presented as mean ± SD where available.
Table 2: Effective Doses of this compound (E4) in Various Rodent Models
| Species | Model | Route of Administration | Dose (mg/kg/day) | Observed Effect | Reference |
| Rat | DMBA-Induced Mammary Tumors (Prevention) | Oral Gavage | 0.5 - 3.0 | Dose-dependent reduction in tumor number and size | [2][3] |
| DMBA-Induced Mammary Tumors (Intervention) | Oral Gavage | 1, 3, 10 | Significant decrease in tumor number and size | [2][3] | |
| Ovariectomized (Uterine Wet Weight) | Oral | 1, 3 | Statistically significant increase | [4] | |
| Ovariectomized (Vaginal Cornification) | Oral | 0.1, 0.3, 1, 3 | Dose-dependent induction | [4] | |
| Mouse | Ovariectomized (Uterine Effects) | Subcutaneous | 1 | Increased luminal and stromal epithelial height | [4] |
| Ovariectomized (Vaginal Effects) | Subcutaneous (minipumps) | 1, 6 | Increased vaginal weight, epithelial proliferation, and lubrication | [4] | |
| MCF-7 Xenograft (with E2) | Oral | 1, 3, 10 | Attenuated E2-induced tumor growth | [4] | |
| MMTV-PyMT Breast Cancer | - | 0.3 | No acceleration of tumor progression | [5] | |
| Endometriosis Model | Subcutaneous (minipumps) | 3 | Inhibition of lesion development | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in rodents.
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol is adapted from studies investigating the effect of E4 on chemically induced mammary tumors.[2][3]
1. Objective: To administer a precise oral dose of this compound to rats for efficacy studies.
2. Materials:
- This compound (E4) powder
- Vehicle (e.g., distilled water, sesame oil, or other appropriate vehicle)
- Gavage needles (flexible plastic or stainless steel, appropriate size for rats)
- Syringes (1 mL or appropriate volume)
- Animal scale
- Mortar and pestle or other homogenization equipment
3. Procedure:
- Animal Preparation:
- Acclimatize female Sprague-Dawley or Wistar Hannover rats for at least one week before the study.[7]
- House animals in standard conditions with ad libitum access to food and water.
- Weigh each rat to determine the correct dosage volume.
- E4 Formulation Preparation:
- Calculate the total amount of E4 and vehicle needed for the study cohort and duration.
- If E4 is not readily soluble in the chosen vehicle, it may be administered as a suspension. Homogenize the E4 powder in the vehicle using a mortar and pestle or other suitable equipment to ensure a uniform suspension. Prepare fresh daily if stability is a concern.
- Administration:
- Gently but firmly restrain the rat. Proper restraint is crucial for the safety of the animal and the technician.[8]
- Measure the appropriate volume of the E4 formulation into a syringe fitted with a gavage needle.
- Insert the gavage needle into the mouth, slightly to one side of the midline to avoid the incisors.[8]
- Gently advance the needle along the esophagus into the stomach. Little to no resistance should be felt. If resistance is met, withdraw and reposition.[8]
- Slowly administer the formulation. Administering too quickly can cause reflux.[8]
- Withdraw the gavage needle smoothly.
- Observe the animal for a few minutes post-administration to ensure there are no signs of distress or aspiration (e.g., fluid bubbling from the nose).[8]
- Dosing Schedule:
- For chronic studies, administer E4 once daily at approximately the same time each day.
Protocol 2: Subcutaneous Administration of this compound in Mice using Osmotic Minipumps
This protocol is designed for studies requiring continuous and stable plasma concentrations of E4, mimicking human pharmacokinetic profiles.[1][6][9]
1. Objective: To achieve sustained systemic exposure to this compound in mice.
2. Materials:
- This compound (E4) powder
- Vehicle (e.g., Propylene Glycol)
- Osmotic minipumps (e.g., Alzet®) of the appropriate model for the desired release rate and duration.
- Sterile surgical instruments
- Anesthetic (e.g., isoflurane)
- Analgesic
- Clippers and surgical scrub
- Sutures or wound clips
3. Procedure:
- Animal Preparation:
- Acclimatize female mice (e.g., C57BL/6 or Swiss Nu/Nu) for at least one week.[5][10]
- Ovariectomy may be performed 1-2 weeks prior to pump implantation for studies requiring an estrogen-depleted baseline.[10]
- Weigh each mouse to confirm appropriate pump selection.
- E4 Formulation and Pump Priming:
- Prepare the E4 solution in the chosen vehicle under sterile conditions. The concentration will depend on the pump's flow rate and the target dose.
- Fill the osmotic minipumps with the E4 solution according to the manufacturer's instructions.
- Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.
- Surgical Implantation:
- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Shave and disinfect the surgical site on the back, slightly posterior to the scapulae.
- Make a small midline incision in the skin.
- Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
- Insert the primed osmotic minipump into the pocket with the flow moderator pointing away from the incision.
- Close the incision with sutures or wound clips.
- Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.
- Post-Operative Care:
- Monitor the animal's recovery from anesthesia and for any signs of pain or infection at the surgical site.
- The pump will continuously release E4 for its specified duration (e.g., 4 weeks).[6]
Visualizations: Signaling Pathways and Experimental Workflows
This compound (E4) Signaling Pathway
This compound exhibits a unique profile of Estrogen Receptor Alpha (ERα) activation. It acts as an agonist for nuclear ERα, leading to the transcription of target genes, but has limited activity on membrane-associated ERα.[4][11][12]
Caption: this compound's selective activation of nuclear over membrane ERα.
Experimental Workflow: DMBA-Induced Mammary Tumor Model in Rats
This workflow outlines the key steps in a study evaluating the preventative or therapeutic effects of this compound on chemically induced breast cancer in rats.[2][3]
Caption: Workflow for evaluating this compound in a rat mammary tumor model.
Experimental Workflow: Chronic E4 Administration in Mice via Osmotic Minipumps
This diagram illustrates the procedure for long-term, continuous administration of this compound in mice to study its effects on models like endometriosis or to mimic human pharmacokinetic profiles.[1][6]
Caption: Workflow for chronic this compound administration using osmotic minipumps.
References
- 1. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pregnancy-specific human steroid, prevents and suppresses mammary tumor growth in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Combined to Progestogen for Menopause or Contraception Indication Is Neutral on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An oral (gavage) control embryo-fetal development study in the Wistar Hannover rat [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Fetal Selective Estrogen Receptor Modulator, Acts on the Vagina of Mice through Nuclear Estrogen Receptor α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating Estetrol's Impact on Breast Cancer Cells
Introduction
Estetrol (E4) is a natural estrogen produced by the human fetal liver during pregnancy.[1] It is being investigated as a promising candidate for menopausal hormone therapy and contraception due to its unique pharmacological profile.[1][2] Unlike other estrogens, E4 exhibits a tissue-specific activity, which may offer a better safety profile, particularly concerning breast cancer risk.[3][4] In the context of breast cancer, E4 demonstrates a dual character; it acts as a weak estrogen at high concentrations but can also antagonize the more potent effects of estradiol (E2), the primary female sex hormone.[1][5] This document provides detailed cell culture techniques and protocols to investigate the multifaceted impact of this compound on breast cancer cells for researchers, scientists, and drug development professionals.
Application Notes: The Dual Role of this compound in Breast Cancer
This compound's effect on breast cancer cells is complex and largely dependent on the cellular context, particularly the expression of estrogen receptor alpha (ERα).
-
ERα-Positive Breast Cancer (e.g., MCF-7, T47D cells):
-
Weak Agonism: E4 can stimulate the growth of ERα-positive breast cancer cells, but with a much lower potency (approximately 100 to 200 times weaker) compared to estradiol (E2).[1][2] Significant proliferative effects are typically observed only at high, supra-physiological concentrations (≥10⁻⁹ M).[2][3]
-
Anti-estrogenic/Antagonistic Activity: When co-administered with E2, E4 can antagonize E2-induced proliferation and tumor growth.[1][3] This antagonistic effect becomes significant when E4 is present at concentrations at least 100 times higher than E2.[3]
-
Signaling Pathways: E4's effects are mediated primarily through ERα.[1][5] It activates both the classical nuclear (genomic) pathway, leading to the transcription of estrogen-responsive genes, and rapid extra-nuclear (non-genomic) signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[1][4] Interestingly, while E4 is an agonist for both pathways when used alone, it can inhibit the E2-induced extra-nuclear signaling, which may contribute to its antagonistic effects.[4]
-
Apoptosis: E4 has been shown to reduce apoptosis in some contexts, contributing to cell growth.[4] However, at very low concentrations (10⁻¹² M), it can paradoxically induce apoptosis in hormone-sensitive MCF-7 cells.[6][7] It also induces apoptosis in long-term estrogen-deprived (LTED) cells, suggesting a potential therapeutic role in endocrine-resistant cancers.[6][8]
-
Migration and Invasion: E4 is a weak inducer of cell migration and invasion compared to E2.[9][10] It can also inhibit the actin cytoskeleton remodeling and cell movement induced by E2.[9][10] This is linked to its weak ability to activate moesin, an actin-binding protein crucial for cell motility.[9]
-
-
ERα-Negative Breast Cancer (e.g., MDA-MB-231, SKBR3 cells):
-
E4 generally fails to stimulate the growth of ERα-negative breast cancer cells, highlighting the central role of ERα in its mitogenic activity.[1]
-
Recent studies suggest E4 can inhibit the motility of triple-negative breast cancer (TNBC) cells through a G protein-coupled estrogen receptor (GPER)/SERPINB2 signaling pathway.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound (E4) compared to Estradiol (E2) on breast cancer cells.
Table 1: Proliferative Effects of E4 vs. E2
| Cell Line | Assay | E4 Concentration | E2 Concentration | Relative Potency/Effect | Reference |
| MCF-7 | E-Screen | EC50: 4x10⁻⁹ M | EC50: 2x10⁻¹¹ M | E4 is ~200 times weaker than E2. | [1] |
| MCF-7, T47D | Proliferation Assay | 10⁻¹⁰ M | 10⁻⁹ M | 10⁻¹⁰ M E4 did not increase proliferation, unlike 10⁻⁹ M E2. | [2] |
| MCF-7, T47D | Proliferation Assay | 10⁻⁷ M | 10⁻⁹ M | E4 required a 100-fold higher concentration to match E2's effect. | [2] |
| ZR 75-1 | Proliferation Assay | 10⁻¹⁰ M | 10⁻¹⁰ M | E4 had a significantly lower stimulatory effect than E2. | [3][12] |
| ZR 75-1 | Proliferation Assay | ≥10⁻⁹ M | ≥10⁻⁹ M | E4 and E2 stimulated proliferation to the same extent. | [3] |
| MCF-7 | Growth Assay | 10⁻⁸ M (peak) | - | Dose-dependently stimulated growth from 10⁻¹² to 10⁻⁸ M. | [8] |
Table 2: Effects of E4 on Apoptosis and Gene Expression
| Cell Line | Condition | E4 Concentration | Effect | Reference |
| MCF-7 | Hormone-Sensitive | 10⁻¹² M | Induced apoptosis. | [6][7] |
| MCF-7 (LTED) | Endocrine-Resistant | Dose-dependent | Induced apoptosis. | [6][8] |
| MCF-7 | - | 10⁻⁷ M | Upregulated anti-apoptotic gene BCL2; did not induce pro-apoptotic gene BAD. | [1][13] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the impact of this compound on breast cancer cells.
Key Signaling Pathways Modulated by this compound
This compound engages multiple signaling pathways, primarily through ERα, to exert its effects. The diagram below illustrates the dual genomic and non-genomic actions.
Detailed Experimental Protocols
General Cell Culture and Steroid Deprivation
This initial step is critical for removing any estrogenic compounds from the culture medium that could interfere with the experiment.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231).
-
Standard culture medium (e.g., DMEM or RPMI 1640) with 10% Fetal Bovine Serum (FBS).
-
Experimental medium: Phenol red-free medium supplemented with 5-10% dextran-coated charcoal-stripped FBS (CS-FBS).
-
Trypsin-EDTA, PBS.
-
-
Protocol:
-
Routinely culture cells in standard medium at 37°C and 5% CO₂.[1]
-
For experiments, wash the cells with PBS.
-
Replace the standard medium with the experimental medium (phenol red-free + CS-FBS).
-
Culture the cells in this steroid-deprived medium for at least 24-48 hours before starting any treatment.[1][14]
-
Cell Viability / Proliferation Assay (MTS/MTT Method)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials:
-
Protocol:
-
Trypsinize and count the steroid-deprived cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of experimental medium.[17]
-
Allow cells to attach for 24 hours.
-
Prepare serial dilutions of E4 and E2 in experimental medium. A typical concentration range for E4 is 10⁻¹² M to 10⁻⁶ M, and for E2 is 10⁻¹³ M to 10⁻⁸ M.[1][2] Include vehicle-only controls.
-
Replace the medium with the treatment media.
-
Incubate for the desired period (e.g., 72 hours).[1]
-
For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[15][16]
-
For MTT Assay: Add 10-50 µL of MTT solution (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Then, add 100-150 µL of solubilization solution and mix thoroughly.[15][18]
-
Read the absorbance on a microplate reader (490 nm for MTS, 570 nm for MTT).[15][18]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.
-
Materials:
-
Cells cultured in 6-well plates or T25 flasks.
-
Treatment media with E4/E2.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Protocol:
-
Seed and treat cells as described for the viability assay, but in larger format vessels.
-
After treatment (e.g., 48-72 hours), collect both floating and adherent cells.[19]
-
Wash the combined cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[19]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol (typically 5 µL of each).
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both.
-
Cell Migration and Invasion Assay (Transwell/Boyden Chamber)
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix like Matrigel (invasion).
-
Materials:
-
Transwell inserts (typically with 8.0 µm pores for breast cancer cells).
-
Matrigel (for invasion assay).
-
Serum-free medium.
-
Medium with a chemoattractant (e.g., 10% FBS).
-
Cotton swabs, cell stain (e.g., crystal violet).
-
-
Protocol:
-
For Invasion: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell membrane with the Matrigel solution and allow it to solidify at 37°C.
-
Starve steroid-deprived cells in serum-free medium for 8-24 hours.
-
Resuspend the cells in serum-free medium containing the desired concentrations of E4 and/or E2.
-
Add 50,000-100,000 cells to the upper chamber of the transwell insert.[20]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-48 hours.
-
Remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with methanol and crystal violet).
-
Count the stained cells in several microscopic fields to quantify migration/invasion.[9][21]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to assess the activation of signaling pathways (e.g., phosphorylation of ERK, AKT).
-
Materials:
-
Treated cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-ERα).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Protocol:
-
For rapid signaling events, treat cells for short durations (e.g., 5, 10, 30 minutes).[1][9]
-
Lyse the cells on ice using lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize phosphorylated proteins to their total protein levels.
-
References
- 1. Combined estrogenic and anti-estrogenic properties of this compound on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Combined to Progestogen for Menopause or Contraception Indication Is Neutral on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Mammary Gland: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined estrogenic and anti-estrogenic properties of this compound on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-Apoptotic Effects of this compound on Long-Term Estrogen-Deprived Breast Cancer Cells and at Low Doses on Hormone-Sensitive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-Apoptotic Effects of this compound on Long-Term Estrogen-Deprived Breast Cancer Cells and at Low Doses on Hormone-Sensitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Migration and Invasion in T47-D Breast Cancer Cells through the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of this compound on Migration and Invasion in T47-D Breast Cancer Cells through the Actin Cytoskeleton [frontiersin.org]
- 11. This compound/GPER/SERPINB2 transduction signaling inhibits the motility of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Othis compound stimulates proliferation and oestrogen receptor expression in breast cancer cell lines: comparison of four oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escrh.eu [escrh.eu]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Designing Clinical Trials for Estetrol in Hormone Replacement Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a naturally occurring human estrogen produced by the fetal liver during pregnancy.[1][2] It is under late-stage clinical development for use in menopausal hormone therapy (HRT).[1][3] this compound exhibits a unique pharmacological profile, acting as a selective estrogen receptor modulator (SERM).[4] It demonstrates a distinctive mechanism of action by activating nuclear estrogen receptor alpha (ERα) signaling while not activating membrane ERα signaling in certain tissues.[3][5] This tissue-selective activity suggests a potentially improved benefit-risk profile compared to other estrogens, with a lower impact on hemostasis and breast tissue.[1][4][5] These characteristics make E4 a promising candidate for treating vasomotor symptoms (VMS) and other menopausal symptoms.[4][6][7]
These application notes provide a comprehensive guide for designing and implementing clinical trials for this compound in HRT, covering its mechanism of action, detailed experimental protocols, and data presentation.
Mechanism of Action: A Dual Pathway
This compound's unique action lies in its differential effects on the two main estrogen signaling pathways:
-
Nuclear (Genomic) Pathway: E4 binds to and activates nuclear ERα, similar to estradiol (E2). This interaction leads to the regulation of gene expression, which is responsible for the desired estrogenic effects on the uterus, vagina, and bone.[1][2][8]
-
Membrane-Initiated Steroid Signaling (MISS): Unlike E2, E4 does not activate the rapid, non-genomic signaling pathway initiated at the cell membrane in specific tissues like the endothelium and breast cancer cells. In fact, it can antagonize E2's effects in this pathway.[2][5][8] This uncoupling of nuclear and membrane activation is thought to contribute to its favorable safety profile, particularly concerning thromboembolic events and breast cancer risk.[5]
References
- 1. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on this compound, the native estrogen: from contraception to hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic effects of this compound are promising in postmenopausal women | MDedge [mdedge.com]
- 8. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols for Studying the Neuroprotective Effects of Estetrol in Neonatal Encephalopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal encephalopathy (NE), often caused by hypoxic-ischemic (HI) events, is a significant cause of mortality and long-term neurological disability in newborns.[1][2] Current therapeutic options are limited, with hypothermia being the standard of care, yet it offers only partial protection.[3][4] This has spurred research into adjunctive neuroprotective agents. Estetrol (E4), a natural human fetal estrogen, has emerged as a promising candidate due to its potent antioxidative, neurogenic, and angiogenic properties.[5][6][7][8] Preclinical studies have demonstrated its ability to attenuate brain injury in animal models of NE.[2][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its neuroprotective effects in the context of neonatal encephalopathy. The information is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of E4.
Mechanism of Action: this compound's Neuroprotective Pathways
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by activating nuclear estrogen receptor α (ERα) while inhibiting its membrane-bound form.[1] This selective estrogen receptor modulator (SERM) activity distinguishes it from other estrogens like estradiol (E2).[1] The key neuroprotective actions of E4 include:
-
Antioxidant Effects: E4 directly scavenges free radicals and reduces oxidative stress, a major contributor to neuronal damage in NE.[5][6]
-
Anti-inflammatory and Anti-apoptotic Actions: E4 modulates inflammatory responses and inhibits programmed cell death (apoptosis) in neurons.
-
Promotion of Neurogenesis and Angiogenesis: E4 supports the formation of new neurons and blood vessels, crucial for brain repair and recovery following injury.[2][5]
-
Support of Myelination: E4 has been shown to promote the myelination process, which is often disrupted in neonatal brain injury.[6][7]
The neuroprotective effects of this compound are primarily mediated through the activation of Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[6][7][9] The antioxidant activities of E4 are dependent on both ERα and ERβ, while neurogenesis and promyelinating activities appear to be primarily mediated through ERβ.[6][7][9]
Signaling Pathway of this compound's Neuroprotective Effects
Caption: Signaling pathway of this compound's neuroprotective effects.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of this compound.
In Vitro Studies: Primary Hippocampal Cell Cultures
Table 1: Effect of this compound on LDH Activity and Cell Viability under Oxidative Stress (H₂O₂) [1][5]
| Treatment Group | LDH Activity (% of H₂O₂ Control) | Cell Viability (% of H₂O₂ Control) |
| Control (H₂O₂) | 100% | 100% |
| E4 (650 µM) | Significantly Decreased | Significantly Increased |
| E4 (3.25 mM) | Significantly Decreased | Significantly Increased |
| E4 (6.5 mM) | Significantly Decreased | Significantly Increased |
Note: LDH (Lactate Dehydrogenase) activity is an indicator of cell death. A decrease in LDH activity suggests a protective effect.
Table 2: Role of Estrogen Receptors in this compound's Antioxidative Effects [6][9]
| Treatment Group | LDH Activity | Cell Survival |
| E4 alone | Decreased | Increased |
| E4 + ERα inhibitor (MPP) | No significant change vs. E4 alone | No significant change vs. E4 alone |
| E4 + ERβ inhibitor (PHTTP) | No significant change vs. E4 alone | Significantly Downregulated |
| E4 + MPP + PHTTP | Significantly Upregulated (E4 effect blocked) | - |
| E4 + GPR30 inhibitor (G15) | No effect | No effect |
In Vivo Studies: Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model
Table 3: Effect of this compound Treatment on Brain and Body Weight in HIE Rat Pups [1]
| Treatment Group (Post-HI) | Brain Weight | Body Weight | Brain-Body Weight Ratio |
| Vehicle | - | - | - |
| E4 (10 mg/kg/day) | Significantly Higher vs. Vehicle | No significant difference | Not significantly different |
Table 4: Effect of this compound on Markers of Neurogenesis, Angiogenesis, and Myelination in HIE Rat Pups [2][5][7]
| Marker | E4 Pre-treatment (before HI) | E4 Treatment (after HI) |
| Doublecortin (DCX) (Neurogenesis) | Increased expression | Increased expression |
| Vascular-Endothelial Growth Factor (VEGF) (Angiogenesis) | Increased expression | Increased expression |
| Myelin Basic Protein (MBP) (Myelination) | Significantly upregulated at 5 mg/kg/day and 50 mg/kg/day | Significantly increased in all E4-treated groups |
Table 5: Effect of this compound on Brain Damage Markers in Blood of HIE Rat Pups [2][5]
| Marker | Effect of E4 Treatment |
| S100B | Decreased concentration |
| Glial Fibrillary Acidic Protein (GFAP) | Decreased concentration |
Experimental Protocols
The following are detailed protocols for key experiments to study the neuroprotective effects of this compound.
In Vitro Protocol: Oxidative Stress in Primary Hippocampal Cell Cultures
This protocol is designed to assess the direct protective effects of this compound on neurons exposed to oxidative stress.
1. Cell Culture:
- Isolate hippocampi from embryonic day 18 (E18) rat or mouse pups.
- Dissociate tissue and plate cells on poly-L-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
- Maintain cultures at 37°C in a humidified 5% CO₂ incubator.
2. Induction of Oxidative Stress and Treatment:
- After 7-10 days in vitro, induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 100 µM for 30 minutes.[10]
- Remove the H₂O₂-containing medium and replace it with fresh medium.
- Treat cells with varying concentrations of this compound (e.g., 650 µM, 3.25 mM, 6.5 mM) for 1 hour.[5][10] Include a vehicle control group.
3. Assessment of Cell Viability and Cytotoxicity:
- LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium as an indicator of cytotoxicity. Use a commercially available LDH assay kit and follow the manufacturer's instructions.
- Cell Viability Assay: Assess cell viability using a colorimetric assay such as MTT or WST-1. These assays measure the metabolic activity of living cells.
In Vivo Protocol: Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model
This protocol describes the widely used Rice-Vannucci model to induce HIE in neonatal rats and subsequently test the neuroprotective effects of this compound.[3]
1. Animal Model:
2. Surgical Procedure and Hypoxia:
- Anesthetize the pups (e.g., with isoflurane).
- Make a midline cervical incision and permanently ligate the left common carotid artery.
- Allow the pups to recover with their dam for 1-2 hours.
- Place the pups in a hypoxic chamber with a humidified gas mixture of 8% oxygen and 92% nitrogen for a defined period (e.g., 90-120 minutes). The chamber should be maintained at 37°C.
- Return the pups to their dam for recovery.
3. This compound Administration:
- Neuroprotective Model (Pre-treatment): Administer this compound (e.g., 1, 5, 10, 50 mg/kg/day, intraperitoneally or subcutaneously) for a set number of days before the HI insult.[5][6]
- Therapeutic Model (Post-treatment): Administer this compound at the same dosages immediately after the HI insult and continue for a defined period.[5][6]
- Include a vehicle-treated control group.
4. Outcome Measures:
- Histology and Immunohistochemistry: At a designated time point post-HI (e.g., 7 or 14 days), perfuse the animals and collect the brains. Process the brains for histological staining (e.g., Nissl staining to assess neuronal loss) and immunohistochemistry for markers such as:
- MAP-2: Neuronal viability[2][5]
- Doublecortin (DCX): Neurogenesis[2][5]
- VEGF: Angiogenesis[2][5]
- MBP: Myelination[6][7]
- Iba1: Microglial activation (neuroinflammation)
- Cleaved Caspase-3: Apoptosis
- ELISA: Collect blood samples to measure the concentration of brain damage markers S100B and GFAP using commercially available ELISA kits.[2][5]
- Behavioral Testing: At later time points, perform behavioral tests to assess long-term neurological function (e.g., Morris water maze, rotarod).
Experimental Workflow and Logical Relationships
References
- 1. Use of this compound with other steroids for attenuation of neonatal hypoxic-Ischemic brain injury: to combine or not to combine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Models for Testing the Efficacy of Pharmacological Treatments for Neonatal Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound attenuates neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptors and this compound-dependent neuroprotective actions: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptors and this compound-dependent neuroprotective actions: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Estetrol's (E4) Impact on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed to evaluate the effects of Estetrol (E4), a native estrogen with selective tissue activity, on bone mineral density (BMD). The following protocols are based on established preclinical and clinical research methodologies and are intended to guide the design and execution of studies aimed at understanding and quantifying the skeletal effects of E4.
Introduction to this compound (E4) and Bone Metabolism
This compound (E4) is a natural human estrogen produced by the fetal liver during pregnancy.[1][2] It exhibits a unique pharmacological profile, acting as a selective estrogen receptor modulator (SERM) with tissue-specific effects.[1] In the context of bone health, E4 has demonstrated a protective, estrogenic effect, making it a promising candidate for the prevention of osteoporosis, particularly in postmenopausal women.[3][4][5] Estrogen deficiency following menopause leads to an increase in bone resorption, resulting in a decline in bone mineral density and an elevated risk of fractures.[6] E4's mechanism of action involves binding to estrogen receptors (ERs), primarily ERα, which in turn modulates the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to favor bone formation and reduce resorption.[3][7]
Preclinical Assessment of E4's Effect on Bone Mineral Density
Preclinical studies are crucial for establishing the initial efficacy and safety profile of E4 on bone. The most common and relevant animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rat.[4][8][9]
Experimental Protocol 1: Ovariectomized (OVX) Rat Model for Osteoporosis
Objective: To evaluate the dose-dependent effect of orally administered E4 on bone mineral density and bone turnover in an estrogen-deficient rodent model.
Materials:
-
Female Sprague-Dawley rats (3 months old)
-
This compound (E4)
-
Ethinylestradiol (EE) as a positive control
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Micro-CT or pQCT scanner
-
Dual-energy X-ray absorptiometry (DXA) scanner for small animals
-
Mechanical testing apparatus (e.g., three-point bending test system)
-
ELISA kits for bone turnover markers (e.g., rat osteocalcin, CTX-1)
Procedure:
-
Animal Model:
-
Treatment Groups:
-
Drug Administration:
-
Sample Collection and Analysis:
-
Bone Mineral Density (BMD) Assessment:
-
Biomechanical Strength Testing:
Data Presentation:
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + E4 (0.1 mg/kg) | OVX + E4 (0.5 mg/kg) | OVX + E4 (2.5 mg/kg) | OVX + EE (0.1 mg/kg) |
| Serum Osteocalcin (ng/mL) | ||||||
| Lumbar Vertebrae BMD (g/cm²) | ||||||
| Femoral Strength (N) |
Diagram: Preclinical Experimental Workflow
References
- 1. This compound and drospirenone: a novel oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reduces Bone Turnover Markers in Postmenopause [medscape.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral bioavailability and bone-sparing effects of this compound in an osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Estetrol as a Therapeutic Agent in Oncology Research: Application Notes and Protocols
Introduction
Estetrol (E4) is a natural human estrogen produced exclusively by the fetal liver during pregnancy.[1][2] Initially characterized as a weak estrogen compared to Estradiol (E2), recent research has unveiled a more complex and selective pharmacological profile.[3][4] E4 is being investigated as a promising therapeutic agent in oncology, particularly for hormone-receptor-positive cancers. Its unique mechanism, which combines estrogenic and anti-estrogenic properties, suggests it may offer a safer and more effective treatment alternative.[1][4][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the use of this compound in oncology. It summarizes key quantitative data from preclinical and clinical studies, outlines methodologies for relevant experiments, and visualizes critical pathways and workflows.
Mechanism of Action
This compound's therapeutic potential in oncology stems from its distinct interactions with estrogen receptors (ERs) and its ability to modulate downstream signaling pathways differently than other estrogens.
1.1. Dual Agonist/Antagonist Activity on Estrogen Receptor Alpha (ERα)
E4's primary mechanism involves its interaction with ERα, the main driver in approximately 70% of breast cancers.[1] E4's action is context-dependent:
-
In the absence of Estradiol (E2): E4 acts as a weak ERα agonist, stimulating some estrogenic activity but to a much lesser extent than E2.[1][5] For instance, a 100-fold higher concentration of E4 is needed to achieve the same proliferative effect as E2 in MCF-7 breast cancer cells.[1] This agonist activity involves both the classical nuclear ERα pathway (genomic) and rapid extra-nuclear signaling, also known as membrane-initiated steroid signaling (MISS).[1][6]
-
In the presence of Estradiol (E2): E4 exhibits antagonistic properties, counteracting the potent proliferative effects of E2.[1][5][6] This anti-estrogenic action is not due to the blockade of nuclear ERα activity but rather the inhibition of the E2-induced MISS pathway.[1][6] This dual action suggests E4 could be particularly effective in premenopausal women or in tumors where E2 is present.
1.2. Interaction with G Protein-Coupled Estrogen Receptor (GPER)
Recent studies have identified that this compound can also bind to and signal through the G Protein-Coupled Estrogen Receptor (GPER).[7][8] This is particularly relevant for cancers that are ERα-negative, such as Triple-Negative Breast Cancer (TNBC). In GPER-positive TNBC cells, E4 has been shown to:
-
Bind to GPER, initiating a distinct signaling cascade.[8]
-
Upregulate the expression of plasminogen activator inhibitor type 2 (SERPINB2).[8]
-
Inhibit cancer cell migration and invasion through this GPER/SERPINB2 pathway.[7][8]
This finding opens a new therapeutic avenue for tumors that do not respond to traditional anti-estrogen therapies.
1.3. Systemic Endocrine Effects
In clinical settings, particularly in prostate cancer, this compound has demonstrated potent systemic effects that contribute to its anti-tumor activity. Co-administration of E4 with androgen deprivation therapy (ADT) leads to a significant suppression of key tumor stimulators.[9][10][11] This includes a more profound and sustained decrease in:
-
Follicle-Stimulating Hormone (FSH)
-
Insulin-like Growth Factor-1 (IGF-1)
-
Total and Free Testosterone
-
Prostate-Specific Antigen (PSA)
The nearly complete suppression of FSH is a notable effect, as FSH is recognized as an independent prostate cancer growth factor.[9][10]
Preclinical Data
2.1. In Vitro Studies on Breast Cancer Cell Lines
This compound's effects have been extensively studied in ER-positive breast cancer cell lines, primarily MCF-7 and T47-D.
| Cell Line | Experiment | Key Findings | Reference |
| MCF-7 | Proliferation Assay | E4 stimulates proliferation, but requires a ~100-fold higher concentration than E2 to achieve the same effect. | [1] |
| Apoptosis Assay | E4 reduces apoptosis. At very low concentrations (10⁻¹² M), E4 can induce apoptosis. | [1][12] | |
| Gene Expression (RT-PCR) | E4 modulates the expression of pro-apoptotic (BAD) and anti-apoptotic (BCL2) genes. | [1] | |
| T47-D | Migration & Invasion Assay | E4 controls cell migration and invasion in a dose-dependent manner, but is less potent than E2. | [6][13] |
| Western Blot | E4 induces rapid phosphorylation of moesin, an actin-binding protein involved in cell motility. | [13] | |
| ZR 75-1 | Proliferation Assay | At low concentrations (10⁻¹⁰ M), E4 has a significantly lower stimulatory effect than E2. | [3] |
2.2. In Vivo Animal Studies
Animal models have corroborated the dual-action nature of this compound observed in vitro.
| Model | Treatment | Key Quantitative Outcomes | Reference |
| MCF-7 Xenograft (Mice) | E4 (0.5, 1, 3, or 10 mg/kg/day) | High concentrations of E4 promoted tumor growth, but to a lesser extent than E2 (3 mg/kg/day). | [1] |
| MCF-7 Xenograft (Mice) | E2 pellet + E4 (1, 3, or 10 mg/kg/day) | E4 antagonized E2-induced tumor growth in a dose-dependent manner, reducing tumor volume and weight by ~50%. | [1][3] |
| DMBA-induced (Rat) | E4 co-treatment (prevention) | Dose-dependent reduction in the number and size of tumors, comparable to tamoxifen or ovariectomy. | [5][6] |
| DMBA-induced (Rat) | E4 treatment (established tumors) | Significant reduction in tumor size. | [5] |
Clinical Data
Clinical trials have begun to evaluate the safety and efficacy of this compound in patients with advanced, endocrine-resistant cancers.
3.1. Advanced ER+/HER2- Breast Cancer
A Phase IB/IIA dose-escalation study (ABCE4) assessed E4 in heavily pretreated postmenopausal women.[14][15]
| Daily Dose | N | Clinical Outcome (at 12 weeks) | Reference |
| 20 mg | 3 | 1 Complete Response, 1 Stable Disease, 1 Progressive Disease | [14] |
| 40 mg | 3 | 3 Stable Disease | [14] |
| 60 mg | 3 | 3 Progressive Disease | [6][14] |
| Total | 9 | 5 of 9 patients (56%) showed objective anti-tumor effects (CR or SD). | [3][14][15] |
3.2. Advanced Prostate Cancer
The Phase II PCombi study evaluated E4 as a co-treatment with standard ADT.[9][10]
| Parameter | Treatment Group (24 weeks) | Placebo Group (24 weeks) | p-value | Reference |
| FSH Suppression | 98% | 37% - 57% | < 0.0001 | [9][10][11] |
| IGF-1 Change | -41% | +10% | < 0.0001 | [11] |
| Free Testosterone | Earlier and further suppression | Standard suppression | < 0.05 | [10] |
| PSA Suppression | More profound and earlier | Standard suppression | < 0.005 | [10] |
| Daily Hot Flushes | 5.9% of patients | 55% of patients | < 0.001 | [10] |
Experimental Protocols
The following are generalized protocols for key experiments used in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
4.1. Protocol: Cell Proliferation (Thymidine Incorporation Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
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ER-positive breast cancer cells (e.g., MCF-7).
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Phenol red-free culture medium with charcoal-stripped serum.
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This compound (E4), Estradiol (E2), vehicle control (e.g., DMSO).
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[³H]-Thymidine.
-
96-well plates, scintillation counter.
-
-
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours to synchronize cells and reduce baseline estrogenic activity.
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Treatment: Treat cells with various concentrations of E4, E2 (positive control), and a vehicle control. Incubate for 48-72 hours.[1]
-
Thymidine Pulse: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting: Wash cells with PBS, lyse the cells, and harvest the DNA onto filter mats using a cell harvester.
-
Measurement: Place filter mats in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express results as counts per minute (CPM) or as a percentage relative to the vehicle control.
-
4.2. Protocol: Apoptosis (Annexin V Staining by Flow Cytometry)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[16]
-
Materials:
-
Treated and control cells.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Methodology:
-
Cell Collection: Following treatment with E4, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin.[16]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
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Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early Apoptotic cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive.
-
-
4.3. Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor efficacy of this compound.
-
Materials:
-
Ovariectomized immunodeficient mice (e.g., NOD/SCID).
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MCF-7 cells.
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Estradiol (E2) pellets (for studies requiring estrogen supplementation).
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This compound (E4) formulated for oral gavage.
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Calipers for tumor measurement.
-
-
Methodology:
-
Animal Preparation: Use ovariectomized immunodeficient mice to eliminate endogenous estrogen production.
-
Cell Implantation: Implant 1-5 x 10⁶ MCF-7 cells subcutaneously into the flank of each mouse. For tumor growth, an E2 pellet is typically implanted subcutaneously at the time of cell injection.[1]
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, E4 at various doses). For antagonism studies, all mice would have an E2 pellet.[1] Administer treatment daily via oral gavage for a set period (e.g., 5 weeks).[1]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, gene expression).
-
Analysis: Compare tumor growth curves and final tumor weights between treatment groups to determine efficacy.
-
References
- 1. Combined estrogenic and anti-estrogenic properties of this compound on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medindia.net [medindia.net]
- 3. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alessandragraziottin.it [alessandragraziottin.it]
- 6. This compound and Mammary Gland: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/GPER/SERPINB2 transduction signaling inhibits the motility of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/GPER/SERPINB2 transduction signaling inhibits the motility of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. This compound Cotreatment of Androgen Deprivation Therapy in Infiltrating or Metastatic, Castration-sensitive Prostate Cancer: A Randomized, Double-blind, Phase II Trial (PCombi) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the Prostate Cancer Tumor Stimulators FSH and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of this compound on Migration and Invasion in T47-D Breast Cancer Cells through the Actin Cytoskeleton [frontiersin.org]
- 14. Tumor suppression, dose-limiting toxicity and wellbeing with the fetal estrogen this compound in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor suppression, dose-limiting toxicity and wellbeing with the fetal estrogen this compound in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Estetrol Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for the chemical synthesis of Estetrol (E4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unique estrogen. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chemical synthesis of this compound?
The synthesis of this compound, a steroid with four hydroxyl groups, presents several key challenges:
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Low Overall Yields: Many synthetic routes starting from common precursors like estrone suffer from low overall yields, often in the range of 7-11%.
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Stereoselectivity Control: The crucial step of introducing the 15α and 16α diol on the steroid D-ring is often not completely stereoselective, leading to the formation of undesired 15β,16β isomers that can be difficult to separate.
-
Protecting Group Strategy: The synthesis necessitates a careful strategy for protecting and deprotecting the hydroxyl groups at the C3 and C17 positions. The choice of protecting groups is critical to prevent unwanted side reactions and ensure their removal without affecting the rest of the molecule.
-
Formation of By-products: Various side reactions can occur throughout the multi-step synthesis, leading to the formation of impurities that complicate the purification process and reduce the final yield.
-
Harsh Reagents and Conditions: Some established methods employ toxic and expensive reagents like osmium tetroxide for dihydroxylation, posing safety and cost concerns for large-scale production.
Q2: What are common starting materials for this compound synthesis?
The most common starting material for the chemical synthesis of this compound is estrone . More recently, commercial manufacturing has utilized soy-derived phytosterols as the initial precursor.
Q3: Why are protecting groups necessary in this compound synthesis?
Protecting groups are essential to prevent the reactive hydroxyl groups at the C3 and C17 positions from undergoing unwanted reactions during the synthetic sequence. For instance, during the introduction of the double bond in the D-ring or the subsequent dihydroxylation, the C3 and C17 hydroxyl groups need to be masked to ensure the desired transformations occur at the intended positions. The lability of certain protecting groups, such as acetyl groups, can lead to the formation of by-products, making the selection of stable yet easily removable protecting groups crucial.
Troubleshooting Guides
Problem 1: Low Yield in the Dihydroxylation Step
The cis-dihydroxylation of the C15-C16 double bond is a critical step that often results in suboptimal yields.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the starting tetraene. | Inefficient oxidizing agent or reaction conditions. | Ensure the purity of the oxidizing agent (e.g., OsO4). Optimize the reaction time and temperature. Consider using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide catalytically. |
| Formation of a complex mixture of products. | Non-selective oxidation or side reactions. | Verify the structure and purity of the starting material. Ensure the reaction is performed under an inert atmosphere to prevent unwanted oxidations. |
| Difficulty in isolating the desired diol. | Co-crystallization with by-products or stereoisomers. | Employ careful chromatographic purification (e.g., column chromatography with a suitable solvent system) to separate the desired 15α,16α-diol from the undesired 15β,16β-diol and other impurities. Multiple recrystallizations may be necessary to achieve high purity. |
Problem 2: Formation of Stereoisomers (15β,16β-diol)
The formation of the undesired 15β,16β-diol is a common issue that reduces the yield of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of the 15β,16β-diol isomer in the product mixture. | Poor stereoselectivity of the dihydroxylation reaction. | The choice of solvent and reaction temperature can influence the stereochemical outcome. Experiment with different solvent systems. Some synthetic routes have been developed to improve the stereoselectivity of this step. |
| Incomplete separation of stereoisomers. | Similar polarity of the isomers. | Utilize high-performance liquid chromatography (HPLC) for analytical and preparative separation. Chiral chromatography could also be an option for separating the diastereomers. |
Problem 3: Incomplete Deprotection or Unwanted Side Reactions During Deprotection
The final deprotection step to reveal the four hydroxyl groups of this compound can be challenging.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of protecting groups (e.g., benzyl or silyl ethers). | Insufficiently strong deprotection conditions or short reaction time. | Increase the reaction time or the concentration of the deprotecting agent (e.g., H2/Pd-C for benzyl ethers, TBAF for silyl ethers). Monitor the reaction progress carefully using thin-layer chromatography (TLC) or HPLC. |
| Degradation of the this compound molecule during deprotection. | Harsh deprotection conditions (e.g., strong acid or base). | Use milder deprotection methods. The choice of protecting group is critical here; select groups that can be removed under conditions that do not affect the rest of the molecule. |
Data Presentation
Table 1: Comparison of Reported Overall Yields for this compound Synthesis
| Starting Material | Key Steps | Overall Yield | Reference |
| Estrone derivative | Reduction, Acetylation, Dihydroxylation | ~7% | |
| Estrone | Protection, Bromination, Dehydrobromination, Reduction, Dihydroxylation, Deprotection | ~8% | |
| Estrone | Multi-step synthesis involving protection and catalytic oxidation | 10.8% |
Table 2: Reported Yields for the Dihydroxylation Step
| Substrate | Oxidizing Agent | Yield of Diol | Reference |
| estra-1,3,5(10),15-tetraene-3,17-diol-3,17-diacetate | OsO4 | 46% | |
| estra-1,3,5(10),15-tetraene-3,17-diol diacetate | OsO4 | 47% | |
| 3-A-oxy-17-C-oxy-estra-1,3,5(10),15-tetraene | OsO4 | 43% (after purification) |
Experimental Protocols
Protocol 1: General Synthesis of this compound from Estrone (Illustrative)
This protocol is a generalized representation based on common synthetic strategies. Specific reagents, conditions, and protecting groups may vary.
Illustrative workflow for the chemical synthesis of this compound.
Methodology:
-
Protection: The hydroxyl group at C3 and the ketone at C17 of estrone are protected. For example, the C3-OH can be protected as a benzyl ether, and the C17-ketone can be protected as a ketal.
-
Unsaturation: A double bond is introduced between C15 and C16. This is often achieved through a bromination-dehydrobromination sequence.
-
Reduction: The C17-ketone (if not already reduced) is stereoselectively reduced to a 17β-hydroxyl group, typically using a reducing agent like sodium borohydride.
-
Dihydroxylation: The C15-C16 double bond is subjected to cis-dihydroxylation to introduce the 15α and 16α hydroxyl groups. Osmium tetroxide is a common reagent for this transformation.
-
Deprotection: All protecting groups are removed to yield the final this compound product. This may involve catalytic hydrogenation to remove a benzyl group, for example.
Mandatory Visualizations
Troubleshooting logic for low overall yield in this compound synthesis.
Key considerations for the protecting group strategy in this compound synthesis.
Technical Support Center: Improving Oral Bioavailability of Estetrol Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Estetrol (E4).
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound (E4) and what are the main challenges?
A1: this compound naturally exhibits a high oral bioavailability of approximately 70% in humans, which is a significant advantage over other natural estrogens like estradiol (E2). The primary challenge is not poor absorption, but extensive first-pass metabolism. After oral administration, E4 undergoes significant phase II metabolism, primarily through glucuronidation (by UGT2B7) and sulfation (by SULT1E1), to form inactive metabolites.[1] Therefore, the main goal of formulation development is often to ensure consistent absorption and potentially modulate metabolism, rather than overcoming poor initial absorption.
Q2: How does food impact the oral bioavailability of this compound?
A2: A clinical study was conducted to evaluate the effect of a high-fat meal on the bioavailability of a 15 mg E4/3 mg drospirenone tablet. While the full results of this specific study (NCT02852681) are not publicly detailed, food effect studies are crucial for understanding how co-administration with meals alters the rate and extent of drug absorption.[2][3] For researchers, this means that the food state (fed vs. fasted) should be a key variable in any in vivo pharmacokinetic study design.
Q3: What are some promising formulation strategies to explore for this compound, even with its high inherent bioavailability?
A3: While E4's bioavailability is high, advanced formulation strategies could offer benefits such as reduced inter-individual variability, protection from enzymatic degradation, or modified release profiles.
-
Amorphous Solid Dispersions (ASDs): For any poorly soluble drug, ASDs can increase the dissolution rate and achieve a supersaturated state in the gastrointestinal fluid, which can enhance absorption.[4] Given that E4 is described as very slightly soluble in water, this approach could ensure more rapid and complete dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with gastrointestinal fluids.[5][6] This can improve the solubility and absorption of lipophilic drugs and may enhance lymphatic transport, potentially reducing first-pass metabolism.
-
Nanoparticle Formulations: Encapsulating E4 into nanoparticles could protect it from degradation in the gut and offer opportunities for targeted delivery or controlled release.[7][8]
Q4: Are there any known excipient incompatibilities with estrogens that I should be aware of?
A4: While specific compatibility studies for this compound are not widely published, research on estriol, a structurally similar estrogen, has shown potential incompatibilities. Using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), studies have indicated possible interactions between estriol and excipients such as mannitol, sucrose, lactose, and magnesium stearate.[2][9] It is crucial to conduct thorough drug-excipient compatibility studies during preformulation development for any new E4 formulation.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Dissolution Results
Q: My dissolution results for different batches of an E4 formulation are highly variable. What could be the cause?
A: High variability in dissolution testing for a poorly soluble compound like this compound can stem from several factors.
| Potential Cause | Troubleshooting Step |
| Inadequate Wetting | The formulation may not be wetting uniformly. Consider adding a small, justified amount of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve wetting. |
| Coning/Mounding | Undissolved powder may be forming a cone at the bottom of the vessel, reducing the effective surface area for dissolution. Use a different apparatus (e.g., USP Apparatus 1 - Basket) or optimize the agitation speed. |
| Air Bubbles | Air bubbles adhering to the tablet surface can inhibit dissolution. Ensure the dissolution medium is properly deaerated before starting the test. |
| Media pH Sensitivity | This compound's solubility may be sensitive to small changes in the pH of the dissolution medium. Verify the pH of the medium before and after the experiment to check for any drift. |
| Formulation Integrity | Changes in the physical properties of the API (e.g., particle size) or excipients between batches can significantly impact dissolution. Re-characterize the raw materials for consistency. |
Issue 2: Low or Inconsistent Permeability in Caco-2 Assays
Q: I am observing low and variable apparent permeability (Papp) values for E4 in my Caco-2 experiments. How can I troubleshoot this?
A: Caco-2 assays with steroid hormones can be challenging. Here are some common issues and solutions.
| Potential Cause | Troubleshooting Step |
| Low Compound Recovery | E4 might be binding to the plastic of the assay plates or accumulating within the cell monolayer. Calculate the % recovery. If it's low (<80%), consider using low-binding plates and lysing the cells at the end of the experiment to quantify intracellular drug.[7] |
| Poor Aqueous Solubility | E4 may be precipitating in the aqueous assay buffer. Ensure the concentration of E4 in the donor compartment does not exceed its thermodynamic solubility in the buffer. The use of a non-toxic solubilizing agent might be necessary. |
| Active Efflux | E4 could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which would result in a high B-A Papp and a low A-B Papp. Conduct a bidirectional assay to determine the efflux ratio. If the ratio is >2, consider running the assay with specific inhibitors (e.g., verapamil for P-gp).[7][10] |
| Monolayer Integrity | The Caco-2 monolayer may not be fully intact, leading to inconsistent results. Always check the transepithelial electrical resistance (TEER) values before and after the experiment to ensure monolayer integrity.[10] |
| Metabolism by Caco-2 Cells | Caco-2 cells can express metabolic enzymes. If you suspect E4 is being metabolized, analyze samples from both donor and receiver compartments for the presence of metabolites. |
Issue 3: Unexpected Results in Animal Pharmacokinetic Studies
Q: The plasma concentrations of E4 in my rat PK study are much lower than expected, or the half-life is very short. What could be the problem?
A: In vivo studies can have many variables. A preclinical study in mice showed that oral gavage did not achieve a stable circulating concentration compared to subcutaneous or intraperitoneal administration, with a relative bioavailability of approximately 33% in that specific model.[11]
| Potential Cause | Troubleshooting Step |
| Formulation Issues | The drug may be precipitating in the GI tract before it can be fully absorbed. For a suspension, ensure the particle size is controlled and the suspension is homogenous upon dosing. For a solution, check for potential precipitation upon contact with GI fluids. |
| High First-Pass Metabolism | Rats are known to have high metabolic capacity. The low exposure could be due to extensive first-pass glucuronidation in the gut wall and liver. Consider co-administration with a UGT inhibitor in a follow-up study to probe this mechanism. |
| Analytical Method Issues | The bioanalytical method (e.g., LC-MS/MS) may have issues like ion suppression from the plasma matrix, or instability of the analyte during sample processing and storage. Re-validate the analytical method, including matrix effect and stability assessments. |
| Dosing Accuracy | Ensure accurate dose administration, especially with oral gavage in small animals. Check for any loss of formulation during dosing. |
| Blood Sampling Times | E4 is absorbed very quickly (Tmax can be as early as 15-30 minutes).[11] If your first sampling point is too late, you may be missing the absorption peak (Cmax) and underestimating the AUC. Ensure very early time points (e.g., 5, 15, 30 minutes) are included in your sampling schedule. |
Data Presentation
Table 1: Summary of Preclinical and Clinical Pharmacokinetic Parameters for this compound
| Parameter | Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Cmax, AUC | Rat | 0.5 mg/kg, Oral | ~1 | ~52 | - | 2-3 | ~70% | [12][13] |
| Cmax, AUC | Mouse | 0.3 mg/kg, Oral | 0.25-1.0 | ~11.5 | ~30 | ~2 | ~33% | [11] |
| Tmax | Human | 15 mg, Oral | 0.5-1.0 | ~20.1 | ~321 | ~24.7 | ~70% | [9][11][14] |
Note: Data is compiled from multiple sources and represents approximate values. Consult original publications for specific study conditions.
Table 2: Hypothetical Comparison of this compound Formulation Strategies
Disclaimer: The following data is illustrative and not based on direct comparative studies of this compound, as such data is not publicly available. The performance improvements are typical for what might be expected when applying these technologies to a poorly soluble compound.
| Formulation Type | Potential Advantages for E4 | Expected Tmax | Expected Cmax | Expected AUC |
| Micronized Suspension | Simple, conventional approach. | ~1.0 h | Baseline | Baseline |
| Amorphous Solid Dispersion | Faster dissolution, potential for higher Cmax and reduced food effect. | < 1.0 h | 1.2x - 1.5x Baseline | 1.1x - 1.3x Baseline |
| SEDDS/SMEDDS | Improved solubilization, potential for lymphatic uptake to reduce first-pass effect. | ~1.0 h | 1.3x - 1.8x Baseline | 1.3x - 1.6x Baseline |
| Nanoparticle Formulation | Protection from metabolism, potential for modified release profile. | > 1.0 h (if designed for SR) | Variable | Variable |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for an E4 Tablet
This protocol is adapted from the FDA guidance for the approved drospirenone and this compound tablets.[8]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Agitation Speed: 50 RPM.
-
Dissolution Medium: 900 mL of Phosphate Buffer, pH 6.8.
-
Temperature: 37°C ± 0.5°C.
-
Procedure: a. Deaerate the dissolution medium. b. Place one tablet in each of the 6 dissolution vessels. c. Withdraw samples at 10, 15, 20, 30, and 45 minutes. d. Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF). e. Analyze the samples for E4 concentration using a validated HPLC-UV method.
-
Acceptance Criteria (Example): Q = 80% in 30 minutes.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: a. Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and monolayer formation. b. The transport buffer is typically Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Monolayer Integrity Check: a. Measure the TEER of each well before the experiment. Only use wells with TEER values within the laboratory's established range.
-
Permeability Measurement (Apical to Basolateral - A-B): a. Prepare the E4 dosing solution in transport buffer (e.g., at 10 µM). b. Remove the culture medium from the Transwell plate. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Add the E4 dosing solution to the apical (donor) compartment. e. Incubate at 37°C with gentle shaking. f. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, replacing the volume with fresh buffer.
-
Permeability Measurement (Basolateral to Apical - B-A): a. Repeat the procedure but add the dosing solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.
-
Sample Analysis: a. Quantify the concentration of E4 in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial donor concentration.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Female Sprague-Dawley rats (n=3-5 per group), fasted overnight.
-
Formulation Preparation: Prepare the E4 formulation (e.g., suspension in 0.5% methylcellulose) at the desired concentration.
-
Dosing: Administer a single dose of the E4 formulation via oral gavage at a specified volume (e.g., 5 mL/kg).
-
Blood Sampling: a. Collect sparse blood samples (approx. 100-200 µL) from the tail vein into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. b. Process the blood samples by centrifugation to obtain plasma.
-
Sample Storage and Analysis: a. Store plasma samples at -80°C until analysis. b. Determine the concentration of E4 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.
Visualizations
This compound First-Pass Metabolism Pathway
Caption: First-pass metabolism of orally administered this compound (E4).
General Workflow for Oral Formulation Development
Caption: Iterative workflow for developing an oral this compound formulation.
Troubleshooting Logic for Low In Vivo Exposure
References
- 1. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irispublishers.com [irispublishers.com]
- 4. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral bioavailability and bone-sparing effects of this compound in an osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Estetrol in Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Estetrol (E4) in cell culture experiments. It includes troubleshooting guides and frequently asked questions to address common challenges, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL, resulting in a clear solution.[1] For cell culture applications, it is advisable to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store my this compound stock solution?
A2: this compound powder should be stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: Can this compound affect the pH of the cell culture medium?
A4: There is no direct evidence to suggest that this compound at typical working concentrations significantly alters the pH of standard buffered cell culture media. However, it is always good practice to monitor the pH of your culture medium, especially during long-term experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate formation in the culture medium after adding this compound. | 1. High final concentration of this compound: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. High final concentration of DMSO: High concentrations of the solvent can cause precipitation when added to the aqueous medium. 3. Interaction with media components: this compound may interact with components in the serum or the basal medium, leading to precipitation. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is below 0.1%. Prepare an intermediate dilution in serum-free medium before adding to the final culture medium. 3. Prepare this compound dilutions in serum-free medium first, then add serum. Test different brands or lots of serum. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound: The compound may not be stable under your specific experimental conditions (e.g., long incubation times). 2. Adsorption to plasticware: A significant portion of the this compound may be adsorbing to the surfaces of your cell culture plates, flasks, or tubes, reducing its effective concentration.[3] 3. Cell line variability: Different cell lines may have varying sensitivities and responses to this compound. | 1. Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator before being added to cells. Consider performing a stability study under your conditions. 2. Use low-adsorption plasticware. Pre-coat plates with a non-adsorbent material like bovine serum albumin (BSA) if compatible with your experiment. Quantify the concentration of this compound in the media at the beginning and end of the experiment to assess loss. 3. Ensure consistent cell passage number and culture conditions. Perform dose-response experiments to determine the optimal concentration for your cell line. |
| Low cell viability after this compound treatment. | 1. Cytotoxicity of this compound at high concentrations. 2. Cytotoxicity of the solvent (DMSO). | 1. Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay like the MTT assay. 2. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Sterile DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-adsorption microcentrifuge tubes or well plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in the desired cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-adsorption tubes or wells. Place the samples in a humidified incubator at 37°C with 5% CO2.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration baseline.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Quantification: Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.[4][5][6][7]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This data can be used to determine the degradation rate and half-life of this compound in the specific medium.
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound on collective cell migration.
Materials:
-
Cells of interest that form a monolayer
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate in the incubator and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time.
This compound Signaling Pathways
This compound exerts its effects primarily through interaction with estrogen receptors (ERs), with a notable selectivity for ERα. Its mechanism of action involves a differential activation of nuclear versus membrane-initiated signaling pathways.
Estrogen Receptor α (ERα) Signaling
This compound is a selective activator of the nuclear ERα pathway. Upon binding to nuclear ERα, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. In contrast, this compound has been shown to have limited activity on membrane-associated ERα, and can even antagonize the membrane-initiated signaling of estradiol.[8]
G-Protein Coupled Estrogen Receptor (GPER) Signaling
In addition to the classical nuclear estrogen receptors, some estrogens can also signal through the G-protein coupled estrogen receptor (GPER), which is a membrane-bound receptor. Activation of GPER can lead to rapid, non-genomic signaling cascades, including the activation of MAPK/ERK and PI3K/AKT pathways, and mobilization of intracellular calcium. The interaction of this compound with GPER and the subsequent downstream effects are areas of ongoing research.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Immunoassay Interference in Estetrol (E4) Measurement
This guide is intended for researchers, scientists, and drug development professionals utilizing immunoassays for the quantification of Estetrol (E4). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common sources of interference and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (E4) concentrations are unexpectedly high or low and inconsistent with other data. What could be the cause?
A: Inconsistent or inaccurate results in an this compound immunoassay can often be attributed to interference. The main types of interference are cross-reactivity from structurally similar molecules, matrix effects from components in your sample, and the presence of endogenous antibodies.[1][2] The first step in troubleshooting is to determine if interference is present. Common approaches include performing a serial dilution of the sample, conducting a spike and recovery experiment, or using an alternative testing method to assess the comparability of results.[1][3]
Q2: What is cross-reactivity and how can it affect my this compound assay?
A: Cross-reactivity occurs when substances with a similar chemical structure to this compound, such as other endogenous steroids or their metabolites, bind to the assay antibodies.[2][4] In a competitive immunoassay, which is common for small molecules like steroids, this competition for antibody binding sites can lead to an inaccurate measurement of the true this compound concentration.[5] Depending on the assay format, cross-reactivity can cause falsely elevated or decreased results.[5] For instance, a study on an in-house this compound radioimmunoassay reported a 0.3% cross-reactivity with Estriol (E3).[6]
Q3: How do I investigate potential cross-reactivity in my samples?
A: To investigate cross-reactivity, you can test for the interference of suspected compounds by adding them to your samples and observing the effect on this compound measurement. A more rigorous approach is to perform a cross-reactivity study where you run standard curves of the potential cross-reactants in the assay to determine their 50% binding concentration relative to this compound.[7] If you suspect cross-reactivity from a known compound, using a more specific detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation can be beneficial.[1]
Q4: What are matrix effects and how can I minimize them?
A: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[8] These components, such as proteins, lipids, and salts, can interfere with the antibody-analyte binding, leading to either signal enhancement or suppression.[8] A spike and recovery experiment is the primary method to assess matrix effects.[3][8] If significant matrix effects are detected, you can try to minimize them by optimizing the sample dilution, using a different sample diluent that more closely matches the sample matrix, or employing sample purification techniques like solid-phase extraction (SPE).[7]
Q5: My results are not linear upon serial dilution. What does this indicate?
A: A lack of linearity upon serial dilution is a strong indicator of interference.[1][9] When an interfering substance is present, the analyte concentration, when corrected for the dilution factor, will not be consistent across the dilution series.[1] Often, with sufficient dilution, the concentration of the interfering substance is reduced to a point where it no longer affects the assay, and the results will begin to show linearity.[1] This experiment helps to identify a suitable dilution factor for your samples to minimize interference.
Data on Potential Cross-Reactivity in Steroid Immunoassays
While comprehensive cross-reactivity data for commercial this compound immunoassays are not widely published, the table below provides a representative example of potential cross-reactants based on structural similarity to this compound and data from other steroid hormone immunoassays. Note: This table is for illustrative purposes. It is crucial to validate the specificity of your particular assay.
| Compound | Chemical Class | Potential for Cross-Reactivity | Reported Cross-Reactivity in an this compound Assay |
| Estriol (E3) | Endogenous Estrogen | High (structurally very similar) | 0.3%[6] |
| Estradiol (E2) | Endogenous Estrogen | Moderate to High | Data not available |
| Estrone (E1) | Endogenous Estrogen | Moderate | Data not available |
| Progesterone | Progestin | Low | Data not available |
| Testosterone | Androgen | Low | Data not available |
| Cortisol | Glucocorticoid | Very Low | Data not available |
This table is illustrative. Users should determine the cross-reactivity of their specific this compound immunoassay with potentially interfering compounds.
Experimental Protocols
Protocol 1: Serial Dilution for Linearity Assessment
This experiment is designed to check for the presence of interfering substances in a sample.
Materials:
-
Sample with suspected interference
-
Assay-specific sample diluent
-
Calibrated pipettes and sterile tips
-
Microtiter plate and reader
Procedure:
-
Prepare a series of dilutions of the sample using the recommended sample diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
Ensure you have a sufficient volume of each dilution to run in duplicate or triplicate.
-
Run the undiluted sample and all dilutions in the this compound immunoassay according to the kit protocol.
-
Determine the concentration of this compound in each diluted sample from the standard curve.
-
Calculate the "dilution-corrected" concentration for each dilution by multiplying the measured concentration by the dilution factor (e.g., for a 1:4 dilution, multiply the measured concentration by 4).
-
Interpretation: If no significant interference is present, the dilution-corrected concentrations should be consistent across the dilution series (typically within 80-120% of the mean). A deviation from this range suggests the presence of an interfering substance.[1]
Protocol 2: Spike and Recovery for Matrix Effect Assessment
This experiment determines if components in the sample matrix interfere with the accurate detection of this compound.
Materials:
-
Sample(s) to be tested
-
This compound standard of known concentration
-
Assay-specific sample diluent
-
Calibrated pipettes and sterile tips
-
Microtiter plate and reader
Procedure:
-
Divide a sample into two aliquots.
-
"Spike" one aliquot by adding a known amount of this compound standard. The amount of spiked this compound should result in a concentration that falls within the mid-range of the assay's standard curve.
-
Add an equivalent volume of sample diluent to the second (unspiked) aliquot to account for the volume change.
-
Assay both the spiked and unspiked samples according to the kit protocol.
-
Calculate the percent recovery using the following formula: % Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known concentration of spiked analyte] x 100
-
Interpretation: The acceptable range for recovery is typically 80-120%.[9] A recovery outside this range indicates that the sample matrix is affecting the assay, leading to either suppression (<80%) or enhancement (>120%) of the signal.[8]
Visual Troubleshooting Guides
Below are diagrams to visualize key troubleshooting workflows and concepts related to immunoassay interference.
Caption: Workflow for troubleshooting unexpected this compound immunoassay results.
Caption: Mechanism of cross-reactivity in a competitive immunoassay for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Measurement Traceability for In Situ Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. escholarship.org [escholarship.org]
- 5. tandfonline.com [tandfonline.com]
- 6. karger.com [karger.com]
- 7. escholarship.org [escholarship.org]
- 8. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Optimizing Estetrol Dosage in Long-Term Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estetrol (E4) in long-term animal studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental process, offering solutions and best practices.
1. Pharmacokinetics & Dose Translation
-
Question: Why are the plasma concentrations of this compound in my mice inconsistent and not reflective of human pharmacokinetic profiles?
Answer: Achieving stable, human-relevant plasma concentrations of this compound in rodents can be challenging due to their intrinsically faster clearance rates.[1] Standard administration methods like oral gavage, subcutaneous, or intraperitoneal injections often result in sharp peaks and rapid troughs, failing to mimic the steady-state concentrations observed in humans undergoing chronic oral treatment.[2][3]
-
Troubleshooting Tip: Consider using osmotic minipumps for continuous release of this compound. This method has been shown to provide a more stable exposure profile over several weeks, better mimicking chronic oral administration in women.[1][2][3] It's also crucial to recognize that the equivalent dose in mice necessary to replicate human treatment outcomes may not align with standard allometric predictions.[2][3]
-
-
Question: How do I determine the appropriate starting dose of this compound for my long-term study in rats or mice?
Answer: The optimal dose will depend on the specific research question and the target tissue. Reviewing existing literature for similar endpoints is the best starting point. For instance, in rat models of mammary tumor prevention, oral doses have ranged from 0.5 to 3.0 mg/kg.[4][5] For studies on bone health in ovariectomized rats, oral treatments of 0.1, 0.5, or 2.5 mg/kg/day have been shown to be effective.[6] Uterotrophic effects in ovariectomized mice have been observed with subcutaneous administration of 1 mg/kg.[6]
-
Troubleshooting Tip: Conduct a pilot dose-finding study with a range of doses to determine the optimal concentration for your specific animal model and experimental endpoint before initiating a long-term study.
-
2. Administration Route & Vehicle
-
Question: What is the most effective route of administration for long-term this compound studies in rodents?
Answer: The choice of administration route significantly impacts the pharmacokinetic profile of this compound.[1] While oral gavage is common, it may not provide stable plasma levels in mice.[1][2][3] Subcutaneous pellets or osmotic minipumps are often more suitable for maintaining consistent long-term exposure.[1][7] The use of reservoir implants over matrix pellets can also reduce inter-individual variability and improve the statistical power of in vivo experiments.[7]
-
Troubleshooting Tip: The vehicle in which this compound is administered can also influence its absorption and bioavailability, a factor that is often underestimated.[1] Ensure the vehicle is appropriate for the chosen route of administration and does not interfere with the experimental outcomes.
-
3. Monitoring & Adverse Events
-
Question: What are the potential adverse effects of long-term this compound administration in animals that I should monitor for?
Answer: While this compound is considered to have a favorable safety profile, long-term exposure to any hormonal agent warrants careful monitoring.[6][8] In general, secondary exposure to hormonal products in animals can lead to signs of hyperestrogenism, such as mammary and vulvar swelling.[9] Although clinical trials in humans have shown good tolerability, it is prudent to monitor for changes in weight, behavior, and reproductive tissues in long-term animal studies.[8]
-
Troubleshooting Tip: Establish clear humane endpoints for your study. Conduct regular health checks and consider periodic blood work to monitor for any unforeseen systemic effects.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound (Human vs. Mouse)
| Parameter | Human (15 mg oral, chronic) | Mouse (0.3 mg/kg s.c., single dose) | Mouse (0.3 mg/kg oral gavage, single dose) |
| Mean Plasma Concentration | 3.20 ng/mL (steady state)[1][2][3] | - | - |
| Cmax | - | 90.92 ± 20.83 ng/mL[1] | 11.52 ± 5.25 ng/mL[1] |
| Tmax | - | 10 min[1] | - |
| Half-life | ~28 hours[1] | - | - |
| Oral Bioavailability vs. s.c. | - | - | 36%[1] |
Table 2: Effective this compound Dosages in Rodent Models
| Animal Model | Application | Route of Administration | Effective Dose Range | Reference |
| Sprague-Dawley Rat | Mammary Tumor Prevention | Oral | 0.5 - 3.0 mg/kg | [4][5] |
| Sprague-Dawley Rat | Mammary Tumor Intervention | Oral | 1, 3, and 10 mg/kg | [4][5] |
| Ovariectomized Rat | Bone Health | Oral | 0.1, 0.5, 2.5 mg/kg/day | [6] |
| Ovariectomized Mouse | Uterotrophic Effects | Subcutaneous | 1 mg/kg | [6] |
| Immunodeficient Mouse (with MCF-7 cells) | Breast Cancer Cell Growth | Oral | 0.5, 1, 3, 10 mg/kg/day | [6] |
Experimental Protocols
Protocol 1: Comparison of this compound Administration Routes in Mice
-
Objective: To determine the most suitable route of administration for achieving stable plasma concentrations of this compound.
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Groups (n=6 per group):
-
Group A: Subcutaneous injection (0.3 mg/kg)
-
Group B: Intraperitoneal injection (0.3 mg/kg)
-
Group C: Oral gavage (0.3 mg/kg)
-
Group D: Subcutaneous osmotic minipump (e.g., Alzet®) delivering 0.3 mg/kg/day.
-
-
Procedure:
-
For Groups A, B, and C, administer a single dose of this compound.
-
For Group D, surgically implant the osmotic minipump.
-
Collect blood samples via tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours for single-dose groups.
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For the minipump group, collect blood samples at day 1, 3, 7, 14, and 21.
-
-
Analysis: Measure plasma this compound concentrations using LC-MS/MS. Compare the pharmacokinetic parameters (Cmax, Tmax, AUC, and stability of concentration over time) between the groups.
Visualizations
References
- 1. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a pregnancy-specific human steroid, prevents and suppresses mammary tumor growth in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerability and safety of the this compound/drospirenone combined oral contraceptive: Pooled analysis of two multicenter, open-label phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of adverse events in animals and children after secondary exposure to transdermal hormone‐containing medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Potential Resistance to Estetetrol (E4) in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to Estetrol (E4) in cancer cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues researchers may face during their in vitro studies with this compound.
1. Question: My ERα-positive breast cancer cell line (e.g., MCF-7, T47-D) shows a diminished anti-proliferative response to this compound compared to published data. What could be the cause?
Answer: A reduced sensitivity to this compound can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
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Verify Cell Line Integrity:
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Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of experimental variability.
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Passage Number: Use cells at a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, including changes in hormone sensitivity.
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Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
-
Review Experimental Conditions:
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Hormone Deprivation: Ensure complete removal of endogenous steroids from the fetal bovine serum (FBS) by charcoal stripping. Residual hormones can mask the effects of this compound.
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This compound Quality: Verify the purity and stability of your this compound compound. Use freshly prepared solutions for each experiment.
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
-
Investigate Biological Mechanisms:
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ERα Expression: A primary mechanism of resistance to estrogen-targeting therapies is the loss or downregulation of Estrogen Receptor alpha (ERα).[1][2] Assess ERα protein levels by Western blot and ESR1 gene expression by RT-qPCR.
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Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative growth factor signaling pathways that bypass the need for ERα signaling.[1][3] Key pathways to investigate include the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5]
-
Workflow for Troubleshooting Diminished this compound Sensitivity
References
- 1. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of endocrine resistance in breast cancer: an overview of the proposed roles of noncoding RNA | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Combined estrogenic and anti-estrogenic properties of this compound on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Mammary Gland: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Estetrol (E4) Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using animal models for Estetrol (E4) research. The information herein is intended to help researchers design more effective experiments and better translate preclinical findings to the human context.
Frequently Asked Questions (FAQs)
Pharmacokinetics & Dosing
Q1: Why are the pharmacokinetic (PK) profiles of E4 in my rodent models so different from what is reported in humans?
A1: Significant species-specific differences in E4 metabolism and clearance lead to disparate PK profiles. In humans, orally administered E4 has a long half-life of approximately 24-28 hours.[1] In contrast, the half-life of E4 in rodents (rats and mice) is much shorter, around 2-3 hours.[2][3] This rapid clearance in rodents makes it challenging to maintain stable plasma concentrations that mimic the human therapeutic window with standard administration methods like oral gavage or subcutaneous injections.[1][2][4]
Q2: My allometrically scaled dose of E4 for mice doesn't produce the expected plasma concentrations or biological effects. What's going wrong?
A2: Allometric scaling, which estimates equivalent doses across species based on body surface area, has been shown to be inaccurate for E4.[1][2][4][5] Studies have demonstrated that the mouse equivalent dose required to replicate human therapeutic exposure does not align with allometric predictions.[1][2][4][5] This is likely due to the aforementioned differences in metabolic pathways and clearance rates. Therefore, relying on allometric scaling for E4 dose determination in rodents is not recommended.
Q3: How can I achieve stable, human-like E4 plasma concentrations in my mouse model?
A3: Standard methods like subcutaneous, intraperitoneal, or oral administration fail to produce a stable E4 concentration over time that mimics human pharmacokinetics.[1][2][4] The most effective method to achieve a steady-state E4 concentration in mice is through the use of osmotic minipumps.[1][2][3][4][5] These devices continuously release E4 over several weeks, providing an exposure profile that more closely resembles chronic oral administration in women.[1][2][4][5]
Tissue-Specific Effects & Model Selection
Q4: I'm observing weaker or different tissue-specific effects of E4 in my animal models compared to clinical data. Why is this happening?
A4: E4 is known for its selective tissue activity, and these effects can vary between species.[6][7][8] For example, while E4 demonstrates clear estrogenic effects on the uterus and vagina in both rats and mice, the potency relative to other estrogens like estradiol (E2) can differ.[6] In some preclinical models, a much higher dose of E4 is needed to elicit a transcriptional effect similar to that of E2.[3][6] Furthermore, E4's unique interaction with estrogen receptors, acting as an agonist to nuclear ERα while antagonizing membrane ERα, contributes to its tissue-specific profile, and the expression and function of these receptor populations may differ across species.[9][10]
Q5: Are rodent models suitable for studying the effects of E4 on breast tissue?
A5: Rodent models have been used to investigate the impact of E4 on the mammary gland and have suggested a limited effect on breast cancer growth at therapeutic doses.[6][11] However, it's crucial to acknowledge the inherent limitations of these models in fully replicating the complexity of human breast physiology and pathology.[12] While data from rodent studies are valuable, they should be interpreted with caution, and findings require confirmation in higher-order models or through clinical investigation.[9]
Troubleshooting Guides
Problem: Inconsistent or Low E4 Plasma Levels in Rodents
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism and Clearance | 1. Switch to Continuous Administration: Discontinue single daily dosing (oral gavage, s.c./i.p. injections). 2. Implement Osmotic Minipumps: Utilize osmotic minipumps for continuous, long-term E4 delivery to achieve stable plasma concentrations.[1][2][3][4][5] |
| Incorrect Dosing | 1. Abandon Allometric Scaling: Do not rely on allometric calculations to determine the E4 dose.[1][2][4][5] 2. Perform Dose-Ranging Studies: Conduct pilot studies with a range of E4 doses delivered via minipumps to identify the optimal dose that achieves the desired target plasma concentration. |
| Route of Administration | 1. Avoid Oral Gavage for Stable Levels: Recognize that oral gavage will lead to sharp peaks and troughs in plasma E4 levels, which does not reflect the human PK profile after chronic dosing.[2] |
Problem: Discrepancies in Uterine Response to E4
| Potential Cause | Troubleshooting Steps |
| Lower Potency of E4 in Rodents | 1. Adjust Dose Accordingly: Be aware that the potency of E4 in inducing uterotrophic effects in rats is estimated to be about 20-fold lower than ethinylestradiol (EE).[6] Doses may need to be significantly higher than other estrogens to observe a comparable effect. 2. Consider the Animal's Endogenous Hormone Status: Use ovariectomized animals to remove the confounding influence of endogenous estrogens when assessing the direct effects of E4.[6] |
| Experimental Timeline | 1. Ensure Sufficient Treatment Duration: For uterine weight and histological changes, a treatment duration of at least 7 days has been shown to be effective in rats.[6] Acute treatments may only reveal changes in gene expression.[6] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of E4 in Humans vs. Rodents
| Parameter | Humans (15 mg oral, chronic) | Mice/Rats (various routes) |
| Half-life (t½) | ~24-28 hours[1] | ~2-3 hours[2][3] |
| Time to Steady State | 6-8 days[1][4] | Not achievable with single daily dosing[1][2][4] |
| Mean Plasma Conc. (Steady State) | ~3.20 ng/mL[1][4] | Highly variable; requires osmotic pumps to stabilize[1][2][4] |
Experimental Protocols
Protocol 1: Achieving Stable E4 Plasma Concentrations in Mice via Osmotic Minipumps
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Animal Model: Ovariectomized female mice (e.g., C57BL/6) to eliminate endogenous estrogen production.
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Acclimatization: Allow animals to acclimatize for at least one week post-ovariectomy.
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Minipump Preparation: Based on the desired dose and duration, select an appropriate osmotic minipump model (e.g., ALZET). Prepare the E4 solution in a compatible vehicle (e.g., propylene glycol) under sterile conditions according to the manufacturer's instructions.
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Surgical Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, between the shoulder blades. Insert the primed osmotic minipump. Close the incision with sutures or surgical clips.
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Post-Operative Care: Monitor the animal for recovery and signs of infection.
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Blood Sampling: Collect blood samples at various time points (e.g., day 1, 3, 7, 14, 28) via tail vein or retro-orbital sinus to determine plasma E4 concentrations using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Plot plasma E4 concentration versus time to confirm the achievement of a steady-state level.
Visualizations
Caption: Workflow for achieving stable E4 exposure in mice.
Caption: Simplified E4 vs. E2 action on ERα signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Endometriosis Development in an In Vivo Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) this compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action (2023) | Céline Gérard | 9 Citations [scispace.com]
- 8. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/Drospirenone: A Review in Oral Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on this compound, the native estrogen: from contraception to hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Mammary Gland: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
Minimizing adverse effects of Estetrol in clinical trial participants.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estetrol (E4) in clinical trials. The focus is on minimizing and managing adverse effects observed in study participants.
Troubleshooting Guides
This section offers structured guidance for addressing specific adverse effects that may arise during an this compound clinical trial.
Issue: Unscheduled Bleeding or Spotting (Metrorrhagia)
Unscheduled bleeding is one of the most common adverse events associated with hormonal contraceptives.
Initial Assessment Workflow
Caption: Workflow for initial assessment of unscheduled bleeding.
Experimental Protocol: Management of Persistent Unscheduled Bleeding
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Objective: To manage persistent unscheduled bleeding in participants receiving this compound and to assess the efficacy of short-term interventions.
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Inclusion Criteria: Participants experiencing unscheduled bleeding for more than 7 consecutive days or frequent spotting for more than 14 days, after excluding pathological causes and confirming adherence.
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Methodology:
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Step 1: Non-Steroidal Anti-Inflammatory Drug (NSAID) Intervention. Administer a course of a non-steroidal anti-inflammatory drug (e.g., ibuprofen 800 mg three times daily for 5 days) to reduce endometrial inflammation and bleeding.
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Step 2: Monitoring. Participants will continue to record bleeding patterns in their daily diaries. Follow-up assessment should occur within 7 days of completing the NSAID course.
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Step 3: Evaluation. If bleeding resolves or significantly improves, the participant continues in the trial with close monitoring. If bleeding persists, proceed to the next step.
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Step 4: Hormonal Intervention (if applicable and protocol-specified). For persistent bleeding, a short course of supplemental estrogen may be considered, as per protocol amendment and IRB approval. This should only be considered in specific trial phases and is not a standard recommendation.
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Step 5: Discontinuation. If bleeding remains unacceptable to the participant despite interventions, discontinuation from the investigational product should be considered.
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Issue: Headache
Headache is a frequently reported adverse event in hormonal contraceptive trials.
Troubleshooting Steps:
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Characterize the Headache: Determine the type of headache (e.g., tension-type, migraine with or without aura). Use a standardized headache diary for participants reporting recurrent headaches.
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Assess Severity and Frequency: Quantify the impact on the participant's daily activities.
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Rule out Serious Neurological Conditions: For severe, persistent, or new-onset headaches with neurological symptoms (e.g., aura), a thorough neurological evaluation is required.
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Management:
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For mild to moderate headaches, standard analgesics may be recommended.
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For participants with a history of migraine, monitor for any change in frequency, severity, or the development of aura. The development of migraine with aura is a significant safety concern and typically warrants discontinuation of the investigational product.
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Issue: Acne
The hormonal environment influenced by this compound can lead to changes in skin condition.
Management Protocol for New-Onset or Worsening Acne
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Objective: To manage and quantify the severity of acne in clinical trial participants.
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Assessment:
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At baseline and subsequent visits, perform a facial lesion count (inflammatory and non-inflammatory).
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Use a standardized grading scale (e.g., Investigator's Global Assessment).
-
-
Methodology:
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Step 1: Standardized Skincare. Provide all participants with a basic, non-comedogenic skincare regimen to ensure a consistent baseline.
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Step 2: Topical Treatment. For mild to moderate acne, a topical agent (e.g., benzoyl peroxide or a topical retinoid) can be initiated. The choice of agent should be standardized across all sites.
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Step 3: Monitoring. Evaluate the response to topical treatment at the next scheduled visit.
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Step 4: Systemic Antibiotics. For moderate to severe or persistent acne, a course of oral antibiotics (e.g., doxycycline) may be considered, as per the clinical trial protocol.
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Step 5: Discontinuation. If acne is severe and distressing to the participant and does not respond to standard therapies, discontinuation from the investigational product should be considered.
-
Issue: Mood Disturbances
Changes in mood, including anxiety and depression, are potential adverse effects.
Monitoring and Management Workflow
Caption: Workflow for managing mood disturbances in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in clinical trials?
A: Based on pooled data from Phase 3 clinical trials of this compound/Drospirenone, the most frequently reported treatment-related adverse events are bleeding irregularities (such as metrorrhagia), headache, acne, breast pain or tenderness, and mood disturbances.[1][2]
Q2: How does the risk of venous thromboembolism (VTE) with this compound compare to other estrogens?
A: Preclinical and clinical data suggest that this compound has a more favorable hemostatic profile compared to ethinylestradiol.[3] this compound has a lower impact on liver-produced coagulation factors, which is thought to contribute to a potentially lower risk of VTE.[3][4] In large clinical trials, the incidence of VTE with the this compound/Drospirenone combination was low.[1][2]
Q3: What is the underlying mechanism for this compound's potentially different safety profile?
A: this compound is a native estrogen with selective tissue activity. It acts as an agonist on nuclear estrogen receptor-alpha (ERα), which is important for its therapeutic effects. However, it has been shown to have neutral or even antagonistic effects on membrane-associated ERα in some tissues. This differential activity is thought to contribute to its lower impact on the liver and breast tissue compared to other estrogens.
Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of this compound's nuclear estrogen receptor signaling.
Q4: Are there specific patient populations that are more susceptible to this compound's adverse effects?
A: As with other hormonal contraceptives, individuals with a history of migraine, mood disorders, or a predisposition to acne may be more likely to experience these adverse effects. Careful screening and monitoring are crucial in these populations.
Quantitative Data Summary
Table 1: Incidence of Common Treatment-Related Adverse Events (AEs) with this compound/Drospirenone (Pooled Phase 3 Data)
| Adverse Event | Percentage of Participants Reporting AE |
| Bleeding Complaints | 9.5% |
| Breast Pain/Tenderness | 4.0% |
| Acne | 3.3% |
| Mood Disturbance | 3.2% |
| Headache | 3.2% |
Data adapted from pooled analysis of two multicenter, open-label phase 3 trials.[2]
Table 2: Discontinuation Rates Due to Treatment-Related Adverse Events
| Reason for Discontinuation | Percentage of Participants |
| Any Treatment-Related AE | 8.0% |
| Bleeding Complaints | 2.8% |
| Mood Disturbance | 1.1% |
Data adapted from pooled analysis of two multicenter, open-label phase 3 trials.[2]
References
Validation & Comparative
Estetrol vs. Estradiol: A Comparative Analysis of Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Estetrol (E4) and Estradiol (E2), two key estrogenic compounds. By examining their distinct interactions with estrogen receptors and subsequent signaling pathways, we aim to provide a comprehensive resource for researchers in endocrinology, pharmacology, and drug development. This document summarizes key experimental data, outlines methodologies, and visualizes the complex signaling cascades involved.
Executive Summary
Estradiol (E2), the primary female sex hormone, and this compound (E4), a natural estrogen produced during pregnancy, both exert their effects through estrogen receptors (ERs). However, their mechanisms of action diverge significantly, leading to different physiological and pharmacological profiles. The key distinction lies in their differential activity on nuclear versus membrane-bound estrogen receptor alpha (ERα). While E2 is a potent agonist of both nuclear and membrane ERα, E4 selectively activates nuclear ERα while acting as an antagonist at the membrane receptor.[1][2] This unique property of E4, classifying it as a Native Estrogen with Selective Tissue activity (NEST), is thought to underpin its favorable safety profile, particularly with respect to its lower impact on the liver and breast tissue compared to E2.[2]
Receptor Binding Affinity
The initial interaction of any hormone with its receptor is a critical determinant of its biological activity. The binding affinities of E4 and E2 for the two main estrogen receptor subtypes, ERα and ERβ, have been characterized through competitive binding assays.
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity Ratio |
| Estradiol (E2) | ~0.13 | ~0.25 | ~0.52 |
| This compound (E4) | ~4.9 | ~19 | ~0.26 |
Table 1: Comparative Binding Affinities of Estradiol (E2) and this compound (E4) for Estrogen Receptors α and β. Ki values represent the dissociation constant for the inhibitor. A lower Ki value indicates a higher binding affinity. Data compiled from multiple sources.
As shown in Table 1, Estradiol exhibits a high affinity for both ERα and ERβ. In contrast, this compound has a lower binding affinity for both receptors, with a 4- to 5-fold preference for ERα over ERβ.[3]
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
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Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ proteins are commonly used as the source of estrogen receptors.
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Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (E4 or E2).
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Separation of Bound and Unbound Ligand: Following incubation to equilibrium, bound and unbound radiolabeled estradiol are separated. This is often achieved by adding dextran-coated charcoal, which adsorbs the unbound ligand.
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Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Experimental Workflow for Competitive ER Binding Assay
Caption: Workflow of a competitive estrogen receptor binding assay.
Transcriptional Activity
The binding of an estrogen to its nuclear receptor initiates a cascade of events leading to the regulation of gene expression. The transcriptional activity of E4 and E2 can be quantified using reporter gene assays.
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |
| Estradiol (E2) | ~0.01-0.1 | ~0.03-0.3 |
| This compound (E4) | ~1-10 | ~5-50 |
Table 2: Comparative Transcriptional Activity of Estradiol (E2) and this compound (E4) on ERα and ERβ. EC50 values represent the concentration of the compound that elicits a half-maximal response in a reporter gene assay. Data compiled from multiple sources.
These data indicate that E2 is a more potent activator of both ERα and ERβ-mediated transcription than E4, as evidenced by its lower EC50 values.
Experimental Protocol: Estrogen-Responsive Element (ERE) Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate transcription from an estrogen-responsive promoter.
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Cell Culture and Transfection: A suitable cell line that expresses ERα or ERβ (e.g., MCF-7 or T47D breast cancer cells) is cultured. These cells are then transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase reporter gene under the control of a promoter containing one or more estrogen response elements (EREs).
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Compound Treatment: The transfected cells are treated with various concentrations of the test compound (E4 or E2).
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Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer following the addition of a luciferin substrate.
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Data Analysis: The luminescence signal is proportional to the transcriptional activity. Dose-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are calculated.
Experimental Workflow for ERE Luciferase Reporter Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Estetrol vs. Ethinylestradiol: A Comparative Analysis of Their Impact on Hepatic Proteins
A deep dive into the differential effects of a native fetal estrogen and a synthetic estrogen on liver protein synthesis, offering insights for researchers and drug development professionals in contraception and hormone therapy.
The quest for safer and more tolerable estrogenic components in hormonal contraceptives and therapies has led to a renewed interest in native estrogens. Estetrol (E4), a natural estrogen produced by the human fetal liver, is emerging as a promising alternative to the widely used synthetic estrogen, ethinylestradiol (EE).[1][2] This guide provides a comprehensive comparative analysis of the effects of E4 and EE on hepatic proteins, supported by experimental data and detailed methodologies, to inform future research and development in this field.
Quantitative Comparison of Hepatic Protein Changes
Clinical studies have consistently demonstrated that E4 has a markedly lower impact on the synthesis of various liver proteins compared to EE. This difference is crucial as the hepatic effects of estrogens are linked to several metabolic and vascular side effects.[3] The following table summarizes the percentage changes from baseline for key hepatic proteins observed in comparative clinical trials.
| Hepatic Protein | This compound (E4) Combination | Ethinylestradiol (EE) Combination | Reference |
| Sex Hormone-Binding Globulin (SHBG) | +55% (15 mg E4 / 3 mg DRSP) | +251% (20 µg EE / 3 mg DRSP) | [4][5] |
| +87.15% (15 mg E4 / 3 mg DRSP) at cycle 6 | Substantially higher with EE/DRSP and EE/LNG | [6] | |
| Minimally affected (5-20 mg E4 / DRSP or LNG) | Significant increase (20 µg EE / 3 mg DRSP) | [7] | |
| Corticosteroid-Binding Globulin (CBG) | +40% (15 mg E4 / 3 mg DRSP) | +140% (20 µg EE / 3 mg DRSP) | [4][5] |
| +40% (15 mg E4 / 3 mg DRSP) | +152% (EE/LNG) | [4] | |
| Angiotensinogen (AGT) | +75% (15 mg E4 / 3 mg DRSP) | +207% (20 µg EE / 3 mg DRSP) | [4] |
| +75% (15 mg E4 / 3 mg DRSP) | +170% (EE/LNG) | [4] | |
| Effects were 15-20% that of EE/DRSP (10 mg E4 / DRSP) | - | [8] | |
| Triglycerides | +24% (15 mg E4 / 3 mg DRSP) | +66% (20 µg EE / 3 mg DRSP) | [4] |
| Significantly lower than EE/DRSP | - | [7] | |
| Coagulation Factors | Reduced D-dimer, decreased prothrombin fragment 1+2 (5 mg E4 / 3 mg DRSP) | - | [6] |
| Lower impact on global hemostasis | - | [9] |
DRSP: Drospirenone; LNG: Levonorgestrel
Experimental Protocols
The data presented above are derived from various clinical trials. Below are the generalized methodologies employed in these studies to assess the impact of E4 and EE on hepatic proteins.
Study Design: The majority of these studies were randomized, open-label, or double-blind, controlled clinical trials.[4][7][10] Healthy female volunteers of reproductive age (typically 18-35 years) were enrolled after a baseline ovulatory cycle was confirmed.[7] Participants were then randomized to receive different oral contraceptive formulations containing either E4 or EE in combination with a progestin (e.g., drospirenone or levonorgestrel) for a specified number of cycles (commonly 3 to 6 cycles).[7][10]
Blood Sampling: Venous blood samples were collected from participants at baseline (before treatment initiation) and at the end of one or more treatment cycles.[10] Samples were typically drawn in a fasting state to minimize diurnal variations and dietary influences on metabolic parameters.
Biochemical Analysis:
-
Hepatic Proteins: Serum levels of SHBG, CBG, and angiotensinogen were quantified using validated immunoassays, such as fluoroimmunoassays or enzyme-linked immunosorbent assays (ELISAs).[11]
-
Coagulation and Fibrinolysis Markers: A panel of hemostasis parameters was assessed, including D-dimer, prothrombin fragment 1+2, antithrombin, protein C, and protein S activity. These were measured using commercially available assays.[6]
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Lipid Profile: Serum triglycerides, total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol were determined using standard enzymatic methods.
Hormone Assays: Serum concentrations of hormones such as follicle-stimulating hormone (FSH), luteinizing hormone (LH), estradiol, and progesterone were measured to assess ovarian function and suppression.[4]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated using Graphviz.
Caption: Differential activation of estrogen receptors by E4 and EE in hepatocytes.
Caption: Generalized workflow for clinical trials comparing E4 and EE.
Caption: Logical relationship between estrogen type, hepatic effects, and clinical implications.
Discussion and Conclusion
The compiled evidence strongly indicates that this compound exerts a significantly lower influence on hepatic protein synthesis compared to ethinylestradiol.[12] This is particularly evident in the modest increases in SHBG, CBG, and angiotensinogen levels with E4-containing contraceptives.[4] The differential effect is thought to stem from E4's unique mechanism of action as a selective estrogen receptor modulator (SERM), which involves a distinct interaction with nuclear and membrane estrogen receptor alpha (ERα).[5][13] Unlike EE, which strongly activates both pathways, E4 primarily acts on the nuclear ERα, leading to a more targeted and less pronounced hepatic response.[13]
The reduced impact on coagulation factors is of particular clinical interest, suggesting that E4 may be associated with a lower risk of venous thromboembolism (VTE) compared to EE-containing oral contraceptives.[2][14] While further large-scale studies are needed to confirm the long-term cardiovascular safety of E4, the current data on its hepatic protein profile are promising.[6][15]
For researchers and drug development professionals, these findings highlight the potential of this compound as a safer estrogenic component for a new generation of hormonal therapies. The distinct hepatic profile of E4 warrants further investigation to fully elucidate its clinical benefits and to explore its potential applications beyond contraception, such as in menopausal hormone therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of this compound in combined oral contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The benefits of this compound addition to drospirenone for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of this compound in combined oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of four different oral contraceptives on various sex hormones and serum-binding globulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound does not bind sex hormone binding globulin or increase its production by human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validating the Tissue-Selective Properties of Estetrol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a native estrogen with a unique pharmacological profile that distinguishes it from other estrogens and Selective Estrogen Receptor Modulators (SERMs). Produced by the human fetal liver during pregnancy, E4 exhibits tissue-selective estrogenic activity, a characteristic that has garnered significant interest for its potential therapeutic applications, including oral contraception and hormone replacement therapy.[1][2][3] This guide provides an objective comparison of this compound's in vivo performance with other estrogenic compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The tissue-selective nature of this compound is primarily attributed to its differential activity on the nuclear and membrane-associated estrogen receptor α (ERα).[2][3] While it acts as an agonist on the nuclear ERα, mediating desirable estrogenic effects in tissues like the uterus, vagina, and bone, it has a neutral or even antagonistic effect on the membrane ERα.[2][3] This unique mechanism is believed to contribute to its favorable safety profile, particularly concerning its minimal impact on the liver and breast tissue compared to conventional estrogens like Estradiol (E2).[1][4]
Comparative In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical in vivo studies, comparing the effects of this compound with Estradiol (E2), Ethinylestradiol (EE), and the SERM Tamoxifen across key estrogen-responsive tissues.
Uterine and Vaginal Effects
This compound demonstrates clear estrogenic activity in the uterus and vagina, essential for its intended therapeutic applications. However, its potency is lower than that of E2 and EE.
| Compound | Animal Model | Dosage | Uterine Wet Weight (mg) | Vaginal Epithelial Thickness/Cornification | Reference |
| Vehicle Control | Immature Rat | N/A | ~30-40 | Atrophic | [5] |
| This compound (E4) | Immature Rat | 10 µ g/100g bw | Increased vs. Control | Increased cornification | [5] |
| This compound (E4) | Immature Rat | 50 µ g/100g bw | Increased vs. Control | Increased cornification | [5] |
| Estradiol (E2) | Immature Rat | 1 µ g/100g bw | Significantly Increased vs. Control | Fully cornified | [5] |
| Tamoxifen | Ovariectomized Rat | Various | No significant change vs. Control | Increased epithelial height | [6] |
Note: Quantitative uterine weight data for E4 in direct comparison with E2 from a single study is limited in the reviewed literature. The table reflects the observed trends.
Bone Protective Effects
In preclinical models of postmenopausal osteoporosis, this compound has shown significant efficacy in preserving bone mineral density and strength.
| Compound | Animal Model | Dosage (per day) | Change in Bone Mineral Density (BMD) | Change in Bone Strength | Reference |
| Sham Control | Ovariectomized Rat | N/A | Baseline | Baseline | [5] |
| OVX Control | Ovariectomized Rat | N/A | Decreased | Decreased | [5] |
| This compound (E4) | Ovariectomized Rat | 0.1 mg/kg | Dose-dependent increase | Dose-dependent increase | [5] |
| This compound (E4) | Ovariectomized Rat | 0.5 mg/kg | Dose-dependent increase | Dose-dependent increase | [5] |
| This compound (E4) | Ovariectomized Rat | 2.5 mg/kg | Increased, comparable to EE | Increased, comparable to EE | [5] |
| Ethinylestradiol (EE) | Ovariectomized Rat | 0.1 mg/kg | Significantly increased | Significantly increased | [5] |
Mammary Gland Effects
A key aspect of this compound's tissue selectivity is its significantly lower proliferative effect on mammary gland tissue compared to E2, and its potential to antagonize E2-induced proliferation.
| Compound | Animal Model | Dosage (per day) | Ductal Elongation | Terminal End Buds (TEBs) | Reference |
| Vehicle Control | Prepubescent Mouse | N/A | Minimal | Few | [2][7] |
| This compound (E4) | Prepubescent Mouse | 0.3 - 10 mg/kg | Increased (less than E2) | Increased (less than E2) | [2][7] |
| Estradiol (E2) | Prepubescent Mouse | Lower than E4 | Significant elongation | Numerous | [2][7] |
| This compound (E4) + Estradiol (E2) | Prepubescent Mouse | N/A | Antagonized E2 effect | Antagonized E2 effect | [4] |
| Tamoxifen | DMBA-induced Rat Model | N/A | Suppressed tumor progression | N/A | [2] |
Note: E4 is reported to be approximately 100 times less potent than E2 in stimulating mammary gland proliferation in vivo.[4][8][9]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Immature Rat Uterotrophic Assay
This assay is a standard in vivo screening test for estrogenic activity.
-
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 21 days old.
-
Housing: Animals are housed in controlled conditions with a standard diet low in phytoestrogens.
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle control, this compound, Estradiol, etc.).
-
The test compounds are administered daily for three consecutive days, typically via oral gavage or subcutaneous injection.
-
On the fourth day (24 hours after the last dose), the animals are euthanized.
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and the uterine horns are separated.
-
Any luminal fluid is gently blotted, and the wet weight of the uterus is recorded.
-
-
Endpoints: The primary endpoint is the uterine wet weight. An increase in uterine weight compared to the vehicle control group is indicative of estrogenic activity. Vaginal opening can also be monitored as a secondary endpoint.
Ovariectomized (OVX) Rat Model for Osteoporosis
This model mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.
-
Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar), typically 3-6 months old.
-
Procedure:
-
Rats undergo bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. A sham-operated group serves as a control.
-
After a recovery period (e.g., 2 weeks) to allow for the onset of bone loss, treatment with the test compounds begins.
-
Compounds are administered daily via oral gavage or other appropriate routes for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, animals are euthanized.
-
-
Endpoints:
-
Bone Mineral Density (BMD) and Bone Mineral Content (BMC): Measured using techniques like dual-energy X-ray absorptiometry (DXA) on excised bones (e.g., femur, lumbar vertebrae).
-
Biomechanical Strength: Assessed through three-point bending tests on bones like the femur to determine parameters such as maximal load and stiffness.
-
Bone Turnover Markers: Serum levels of markers like osteocalcin (formation) and C-terminal telopeptide of type I collagen (CTX-I) (resorption) can be measured.
-
Murine Mammary Gland Proliferation Assay
This assay evaluates the proliferative effects of estrogenic compounds on the mammary ductal epithelium.
-
Animal Model: Prepubescent female mice (e.g., C57BL/6), around 3-4 weeks of age.
-
Procedure:
-
Animals are treated daily with the test compounds for a period of time (e.g., 5-7 days).
-
At the end of the treatment, animals are euthanized, and the inguinal mammary glands are dissected.
-
-
Endpoints (Whole-Mount Analysis):
-
The mammary glands are spread on a slide and fixed.
-
The tissue is defatted and stained (e.g., with carmine alum) to visualize the ductal structures.
-
The extent of ductal elongation into the fat pad is measured.
-
The number of Terminal End Buds (TEBs) , the highly proliferative structures at the tips of elongating ducts, is counted.
-
Mandatory Visualizations
Signaling Pathway of this compound's Tissue-Selective Action
Caption: this compound's differential activation of nuclear vs. membrane ERα.
Experimental Workflow for In Vivo Tissue Selectivity Assessment
Caption: Workflow for assessing this compound's tissue-selective effects in vivo.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Mammary Gland: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. scispace.com [scispace.com]
- 6. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Clinical Analysis of Estetrol/Drospirenone (E4/DRSP) and Other Combined Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Clinical Efficacy of a Novel Oral Contraceptive.
This guide provides a detailed comparison of the clinical efficacy of the combined oral contraceptive (COC) containing 15 mg estetrol (E4) and 3 mg drospirenone (DRSP) against other established COCs. The data presented is compiled from extensive Phase II and Phase III clinical trials to offer a comprehensive overview for research and development professionals in the field of hormonal contraception.
Contraceptive Efficacy: Pearl Index
The Pearl Index (PI) remains a cornerstone in evaluating the effectiveness of contraceptive methods, representing the number of unintended pregnancies per 100 woman-years of use. The pivotal Phase III clinical trials for E4/DRSP, known as the E4 FREEDOM studies, were conducted in two major populations: North America (USA/Canada) and Europe/Russia. These single-arm studies provide robust data on the contraceptive efficacy of E4/DRSP. For comparative purposes, this data is presented alongside historical data from trials of other widely used COCs.
| Contraceptive Formulation | Study Population | Pearl Index (95% CI) | Method-Failure Pearl Index (95% CI) |
| This compound 15mg / Drospirenone 3mg | Europe/Russia (E4 FREEDOM) | 0.47 (0.15 - 1.11)[1][2] | 0.29 (0.06 - 0.83)[1][2] |
| This compound 15mg / Drospirenone 3mg | North America (E4 FREEDOM) | 2.65 (1.73 - 3.88)[3] | 1.43 (0.7 - 2.39)[3] |
| Ethinylestradiol 20µg / Drospirenone 3mg (Yaz®) | - | 0.80 (upper limit 1.30)[1] | - |
| Ethinylestradiol 30µg / Drospirenone 3mg (Yasmin®) | - | 0.57 (upper limit 0.90)[1] | - |
| Drospirenone 4mg only (Slynd®/Slinda®) | Europe | Pooled PI: 0.73 (0.31 - 1.43)[1] | - |
Note: Direct head-to-head comparative trials for contraceptive efficacy between E4/DRSP and other COCs are limited. The data for Yaz®, Yasmin®, and Slynd®/Slinda® are based on their respective clinical trial data and are provided for comparative context.[1]
Cycle Control and Bleeding Patterns
A predictable and acceptable bleeding pattern is a critical factor for adherence and user satisfaction with COCs. The clinical development program for E4/DRSP extensively evaluated its impact on cycle control.
Scheduled Bleeding
In the E4 FREEDOM studies, a high percentage of women experienced scheduled withdrawal bleeding during the 4-day hormone-free interval.[1][3]
| Study | Percentage of Women with Scheduled Bleeding/Spotting per Cycle | Median Duration of Scheduled Bleeding/Spotting (days) |
| E4/DRSP (Europe/Russia) | 91.9% - 94.4%[1] | 4 - 5[1] |
| E4/DRSP (North America) | 82.9% - 87.0%[3] | 4.5[3] |
Unscheduled Bleeding
Unscheduled bleeding (breakthrough bleeding and spotting) is a common side effect of COCs, particularly in the initial cycles. The incidence of unscheduled bleeding with E4/DRSP was observed to decrease over time.
| Study | Cycle 1 | Cycle 6 | Cycle 12/13 |
| E4/DRSP (Europe/Russia) - % of women with unscheduled bleeding/spotting | 23.5%[1] | <16%[1] | <16% (from Cycle 6 onwards)[1] |
| E4/DRSP (North America) - % of women with unscheduled bleeding/spotting | 30.3%[3] | 15.5% - 19.2% (stable from Cycle 5)[3] | 15.5% - 19.2% (stable from Cycle 5)[3] |
Comparative Bleeding Patterns (FIESTA Study)
The Phase II FIESTA study provided direct comparative data on bleeding patterns between different E4-based formulations and a comparator with another natural estrogen. The 15 mg E4/3 mg DRSP formulation demonstrated the most favorable bleeding profile.[4]
| Formulation (at Cycle 6) | Frequency of Unscheduled Bleeding/Spotting | Absence of Withdrawal Bleeding |
| 15 mg E4 / 3 mg DRSP | 33.8% | 3.5% |
| 20 mg E4 / 3 mg DRSP | - | 3.8% |
| 15 mg E4 / 150 mcg LNG | - | 14.0% |
| 20 mg E4 / 150 mcg LNG | 18.9% | 18.5% |
| Estradiol valerate / Dienogest (E2V/DNG) | 47.8% | 27.1% |
Experimental Protocols
E4 FREEDOM Phase III Trials (e.g., NCT02817828, NCT02817841)
-
Study Design: Multicenter, open-label, single-arm, phase 3 trial.[1][3]
-
Population: Sexually active women aged 16-50 years with a BMI ≤35 kg/m ².[3][5]
-
Intervention: E4 15 mg/DRSP 3 mg administered in a 24/4-day regimen for up to 13 cycles.[1][3]
-
Primary Outcome: Contraceptive efficacy, assessed by the Pearl Index in women aged 18-35 years at risk of pregnancy.[1]
-
Data Collection: Participants recorded medication intake, vaginal bleeding/spotting, use of other contraceptive methods, and sexual intercourse in a daily electronic diary.[1][3]
-
Bleeding/Spotting Definition: Spotting was defined as minimal blood loss not requiring sanitary protection. Bleeding was defined as vaginal blood loss requiring sanitary protection. Scheduled bleeding was defined as bleeding or spotting starting during the hormone-free interval or the first few days of the next cycle.[3]
FIESTA Phase II Trial
-
Study Design: Open-label, multicenter, randomized, dose-finding study.[4]
-
Population: Healthy women aged 18-35 years.[4]
-
Interventions: Four E4-containing arms (15 mg or 20 mg E4 combined with either 3 mg DRSP or 150 mcg LNG) and a reference arm with estradiol valerate/dienogest, all in a 24/4-day regimen for six cycles.[4]
-
Primary Outcome: Assessment of vaginal bleeding patterns and cycle control.[4]
-
Data Collection: Daily diaries to record bleeding and spotting.[4]
Mandatory Visualizations
Signaling Pathways of this compound vs. Ethinylestradiol
Experimental Workflow for a Phase III COC Clinical Trial
References
- 1. This compound‐Drospirenone combination oral contraceptive: a clinical study of contraceptive efficacy, bleeding pattern and safety in Europe and Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination oral contraceptive shows safety and efficacy | MDedge [mdedge.com]
- 3. This compound-drospirenone combination oral contraceptive: North American phase 3 efficacy and safety results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleeding pattern and cycle control with this compound-containing combined oral contraceptives: results from a phase II, randomised, dose-finding study (FIESTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studypages - E4 FREEDOM (Female Response Concerning Efficacy and Safety of this compound/Drospirenone as Oral Contraceptive in a Multicentric Stu... [studypages.com]
A Head-to-Head Clinical Trial Comparison of Estetrol-Based Hormone Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Estetrol (E4)-based hormone therapies against other established alternatives, with a focus on combined oral contraceptives (COCs). The information is supported by experimental data from head-to-head clinical trials, with detailed methodologies and quantitative data summarized for ease of comparison.
Executive Summary
This compound (E4) is a native estrogen with a unique mechanism of action, characterized by its selective activation of the nuclear estrogen receptor alpha (ERα) while antagonizing membrane ERα.[1][2] This selective tissue activity suggests a potentially improved safety profile compared to traditional estrogens like ethinylestradiol (EE).[2][3] Clinical trials of a combined oral contraceptive containing 15 mg E4 and 3 mg drospirenone (DRSP) have demonstrated comparable contraceptive efficacy to existing COCs, with a favorable bleeding profile and a reduced impact on hemostasis and metabolic parameters.[3][4][5]
Estrogen Receptor Signaling Pathway: E4 vs. EE
The differential effects of this compound (E4) compared to ethinylestradiol (EE) are rooted in their distinct interactions with the estrogen receptor alpha (ERα). While both estrogens bind to nuclear ERα to regulate gene transcription, their effects on membrane-associated ERα signaling diverge significantly.
Caption: Differential signaling of EE and E4 via ERα.
Clinical Trial Workflow: Phase 3 Contraceptive Study
The pivotal Phase 3 clinical trials for E4/DRSP followed a standardized workflow to assess contraceptive efficacy, safety, and tolerability over an extended period.
Caption: Workflow of a typical Phase 3 COC clinical trial.
Contraceptive Efficacy
The primary measure of contraceptive efficacy in the Phase 3 trials was the Pearl Index (PI), which represents the number of on-treatment pregnancies per 100 woman-years of exposure.
| Hormone Therapy | Pearl Index (95% CI) - Europe/Russia | Pearl Index (95% CI) - US/Canada |
| 15mg E4 / 3mg DRSP | 0.47 (0.15 - 1.11)[6] | 2.65 (1.73 - 3.88)[7] |
| 20µg EE / 3mg DRSP (Yaz®) | 0.80 (upper limit 1.30)[6] | Not directly compared in the same study |
| 30µg EE / 3mg DRSP (Yasmin®) | 0.57 (upper limit 0.90)[6] | Not directly compared in the same study |
| 4mg DRSP only (Slynd®) | 0.73 (0.31 - 1.43)[6] | Not directly compared in the same study |
Experimental Protocol: Contraceptive Efficacy Assessment Phase 3, multicenter, open-label, single-arm studies were conducted for up to 13 cycles (one year).[6][7] Participants were healthy, sexually active women aged 16-50 with a BMI ≤35 kg/m ².[7][8] Efficacy was evaluated in women aged 16-35.[7] Participants recorded daily pill intake and sexual intercourse in an electronic diary. Pregnancies were confirmed by urine and serum hCG tests and ultrasound. The Pearl Index was calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.[6][7]
Bleeding Profile
The predictability and regularity of the bleeding pattern are crucial for the acceptability of a combined oral contraceptive.
| Parameter | 15mg E4 / 3mg DRSP | Alternative COCs |
| Scheduled Bleeding/Spotting | Occurred in 82.9% to 87.0% of women per cycle.[7] | Comparable to EE-containing COCs.[6] |
| Unscheduled Bleeding/Spotting | Decreased from 30.3% in Cycle 1 to 15.5-19.2% from Cycle 6 onwards.[7] | E4/DRSP showed a more favorable bleeding pattern compared to E4/LNG combinations in Phase 2 studies.[6] |
| Absence of Withdrawal Bleeding | Low incidence. | Higher in E4/LNG and E2V/DNG combinations in Phase 2 studies. |
Experimental Protocol: Bleeding Pattern Assessment Participants used a daily electronic diary to record bleeding and spotting.[7] Scheduled bleeding was defined as any bleeding or spotting that occurred during the 4-day hormone-free interval. Unscheduled bleeding was any bleeding or spotting that occurred during the 24 days of active hormone intake.[7]
Hemostasis and Metabolic Parameters
A key area of investigation for new hormonal therapies is their impact on hemostasis and metabolic markers, which are associated with the risk of venous thromboembolism (VTE) and cardiovascular events. Head-to-head studies have compared E4/DRSP with EE-containing COCs.
Hemostasis Parameters
| Parameter | 15mg E4 / 3mg DRSP | 20µg EE / 3mg DRSP | 30µg EE / 150µg LNG |
| APC Resistance (ETP-based) | +30% | +219% | +165% |
| Prothrombin Fragment 1+2 | +23% | +64% | +71% |
| D-dimer | Reduced | Not reported in this study | Not reported in this study |
| Protein S (free) | Minimal Change | Reduced | Not reported in this study |
| Thrombin Generation (ETP) | Significantly lower increase | Significantly higher increase | Significantly higher increase |
Data represents median change from baseline after 6 cycles.[4]
Metabolic Parameters
| Parameter | 15mg E4 / 3mg DRSP | 20µg EE / 3mg DRSP |
| SHBG | +55% | +251% |
| Angiotensinogen | Low impact | Higher impact |
| Triglycerides | Minimal impact | Higher impact |
| Glucose Tolerance (in PCOS women) | Non-inferior | Non-inferior |
Data from various head-to-head studies.[4][5]
Experimental Protocol: Hemostasis and Metabolic Assessment In a randomized, open-label, controlled study, healthy women received one of the three COC formulations for six 28-day cycles.[4] Blood samples were collected at baseline and at the end of cycles 3 and 6.[4] A comprehensive panel of hemostasis parameters was assessed, including markers of procoagulation (e.g., prothrombin fragment 1+2), anticoagulation (e.g., Protein S), and fibrinolysis (e.g., D-dimer).[4][9] Endogenous thrombin potential (ETP)-based activated protein C (APC) sensitivity ratio was used to evaluate APC resistance.[4] Metabolic parameters, including Sex Hormone-Binding Globulin (SHBG), angiotensinogen, lipid profiles, and glucose tolerance (via oral glucose tolerance tests), were also measured at baseline and follow-up.[4][5][10]
Safety and Tolerability
The safety and tolerability profile of E4/DRSP from pooled Phase 3 trial data is comparable to other COCs.
| Adverse Event | 15mg E4 / 3mg DRSP |
| Most Common AEs | Headache (5.0%), Metrorrhagia (4.6%)[7] |
| Discontinuation due to AEs | 7.1% (most commonly for metrorrhagia and menorrhagia)[7] |
| Thromboembolic Events | No events reported in the North American Phase 3 trial.[7] |
Conclusion
The clinical data from head-to-head trials indicate that the this compound-based combined oral contraceptive (15mg E4 / 3mg DRSP) is an effective contraceptive with a favorable bleeding profile. Its unique mechanism of action, stemming from its selective interaction with estrogen receptors, translates to a less pronounced effect on hemostasis and metabolic parameters compared to ethinylestradiol-containing formulations. This suggests a potentially improved safety profile, particularly concerning the risk of venous thromboembolism. Further large-scale, long-term studies will be crucial to fully elucidate the long-term safety and potential benefits of this novel estrogen in hormonal therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. escholarship.org [escholarship.org]
- 4. Evaluation of the effect of a new oral contraceptive containing this compound and drospirenone on hemostasis parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced hemostatic effects with drospirenone-based oral contraceptives containing this compound vs. ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Thrombin Generation in Users of a Contraceptive Containing this compound and Drospirenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Effects of a Commonly Used Combined Hormonal Oral Contraceptive in Women With and Without Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of this compound Combined with Drospirenone on Blood Coagulation and Fibrinolysis in Patients with Endometriosis: A Multicenter, Randomized, Open-Label, Active-Controlled, Parallel-Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical, hormonal and metabolic parameters in women with PCOS with different combined oral contraceptives (containing chlormadinone acetate versus drospirenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Estetrol's Preclinical Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical findings on Estetrol (E4), a native fetal estrogen, and its potential as an anticancer agent. The reproducibility of its effects, particularly in breast and prostate cancer models, is a critical aspect of its translational potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to offer an objective comparison of the existing preclinical evidence.
This compound in Breast Cancer: A Dual-Action Profile
Preclinical studies consistently demonstrate a dual estrogenic and anti-estrogenic activity of this compound in breast cancer models. This paradoxical effect appears to be dose-dependent, with low concentrations exhibiting anti-proliferative effects and higher concentrations showing weak estrogenic activity.
Comparative Analysis of In Vitro Studies
The following table summarizes the key findings from in vitro studies on this compound's effects on breast cancer cell lines.
| Cell Line | This compound Concentration | Observed Effect | Study |
| MCF-7 | 10nM - 1µM | Increased cell proliferation | --INVALID-LINK-- |
| 100-fold higher than Estradiol (E2) | Similar proliferative effect to E2 | --INVALID-LINK-- | |
| In presence of E2 | Antagonized E2-induced proliferation | --INVALID-LINK-- | |
| T47D | 10nM - 1µM | Increased cell proliferation | --INVALID-LINK-- |
| 10nM - 1µM | Increased cell migration and invasion (less potent than E2) | --INVALID-LINK-- | |
| Long-term Estrogen-Deprived (LTED) MCF-7 cells | 1nM - 10µM | Induced apoptosis | --INVALID-LINK-- |
Experimental Protocols: In Vitro Breast Cancer Assays
The reproducibility of these findings is contingent on the specific experimental conditions. Key methodological details from the cited studies are outlined below.
-
Cell Culture: MCF-7 and T47D cells were typically cultured in DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells were often steroid-deprived by culturing in phenol red-free medium with charcoal-stripped FBS for several days.
-
Proliferation Assays: Cell proliferation was commonly assessed using MTT or BrdU incorporation assays after treating the cells with varying concentrations of this compound, Estradiol (as a positive control), and vehicle control for a specified period (e.g., 72 hours).
-
Migration and Invasion Assays: Transwell migration and invasion assays were used to evaluate the effect of this compound on cell motility. Cells were seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion) and the chemoattractant (e.g., this compound) was placed in the lower chamber.
-
Apoptosis Assays: Apoptosis was measured using methods such as TUNEL staining or Annexin V/Propidium Iodide flow cytometry after treating cells with this compound.
This compound Signaling in Breast Cancer
The dual effects of this compound are primarily mediated through the Estrogen Receptor alpha (ERα). At low concentrations, this compound is thought to act as an ERα antagonist, while at higher concentrations, it acts as a weak agonist. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
This compound in Prostate Cancer: A Suppressive Role
In preclinical prostate cancer models, this compound has demonstrated an ability to reduce testosterone levels, suggesting a potential therapeutic role in hormone-sensitive prostate cancer.
Comparative Analysis of In Vivo and Clinical Studies
The following table summarizes the key findings from studies on this compound's effects relevant to prostate cancer.
| Study Type | Model/Subjects | This compound Dosage | Observed Effect | Study |
| Phase II Clinical Trial | Healthy Male Volunteers | 20, 40, 60 mg/day | Dose-dependent decrease in total and free testosterone | --INVALID-LINK-- |
| Phase II Clinical Trial | Advanced Prostate Cancer Patients (on ADT) | 40 mg/day | Further suppression of FSH, total and free testosterone, and IGF-1 compared to ADT alone | --INVALID-LINK-- |
Experimental Protocols: Prostate Cancer Studies
-
Clinical Trial Design (Healthy Volunteers): A randomized, double-blind, placebo-controlled, multiple rising dose study was conducted. Healthy male volunteers received daily oral doses of this compound (20, 40, or 60 mg) or placebo for 28 days. Serum levels of testosterone, FSH, LH, and SHBG were measured.[1]
-
Clinical Trial Design (Prostate Cancer Patients): A Phase II, double-blind, randomized, placebo-controlled study was conducted in patients with advanced prostate cancer receiving androgen deprivation therapy (ADT). Patients received either 40 mg of this compound or a placebo daily for 24 weeks in addition to their ADT. The primary endpoints were changes in serum levels of FSH, IGF-1, total testosterone, and free testosterone.[2][3]
This compound's Mechanism in Suppressing Androgens
This compound's effect on testosterone levels is believed to be mediated through its action on the hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, this compound can suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces testosterone production in the testes.
References
- 1. Estrogen α and β Receptor Expression in the Various Regions of Resected Glioblastoma Multiforme Tumors and in an In Vitro Model [mdpi.com]
- 2. Therapeutic significance of estrogen receptor β agonists in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Estetrol's Antagonistic Effects on Breast Tissue: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Estetrol (E4) with other estrogenic compounds and selective estrogen receptor modulators (SERMs) concerning their effects on breast tissue. The data presented herein, compiled from various preclinical and clinical studies, highlights the unique antagonistic profile of E4, positioning it as a compound of interest for further investigation in breast cancer research and therapy.
Comparative Efficacy on Breast Cancer Cell Proliferation
This compound exhibits a significantly weaker estrogenic effect on the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, compared to the potent endogenous estrogen, 17β-estradiol (E2). More importantly, in the presence of E2, E4 demonstrates clear antagonistic properties, reducing E2-induced cell proliferation.
| Compound/Combination | Cell Line | Concentration | Proliferation Effect | Citation |
| Estradiol (E2) | MCF-7 | 1 nM | ~160% increase vs. vehicle | [1] |
| This compound (E4) | MCF-7 | 100 nM | Similar to 1 nM E2 | [1] |
| E4 + E2 | MCF-7 | 100-fold excess of E4 to E2 | ~50% reduction in E2-induced proliferation | [2] |
| Tamoxifen | MCF-7 | 1 µM | Inhibition of E2-induced proliferation | [2] |
| Fulvestrant | MCF-7 | 100 nM | Inhibition of E2-induced proliferation | [2] |
Impact on Estrogen-Responsive Gene Expression
The antagonistic nature of this compound is further evidenced by its modulation of estrogen-responsive genes. While E4 alone can weakly induce the expression of some estrogen-regulated genes, it effectively counteracts the strong induction by E2.
| Gene | Treatment | Cell Line | Change in Expression | Citation |
| pS2 (TFF1) | E4 (10⁻⁸ M) | MCF-7 | Dose-dependent increase | [3] |
| pS2 (TFF1) | E4 in presence of E2 | MCF-7 | Antagonism of E2-induced expression | [2] |
| Cyclin D1 | E4 in presence of E2 | HBE | Antagonism of E2-induced expression | [1] |
| c-Myc | E2 | MCF-7 | Upregulation | [4] |
In Vivo Antagonistic Effects in Xenograft Models
In vivo studies using breast cancer xenograft models in ovariectomized mice corroborate the in vitro findings. This compound, when co-administered with Estradiol, significantly inhibits E2-driven tumor growth.
| Treatment Group | Animal Model | Tumor Model | Outcome | Citation |
| E2 | Ovariectomized mice | MCF-7 xenograft | Significant tumor growth | [2] |
| E4 (high dose) | Ovariectomized mice | MCF-7 xenograft | Weak tumor growth | [2] |
| E2 + E4 (high dose) | Ovariectomized mice | MCF-7 xenograft | ~50% reduction in E2-induced tumor weight | [2] |
| Tamoxifen | Rat | DMBA-induced tumors | Prevention and suppression of tumors | [2] |
| Fulvestrant | Mice | Early operable ER+ breast cancer | Reduction in cell turnover index | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MCF-7 cells)
-
Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Hormone Deprivation: Prior to treatment, cells are hormone-deprived for 3-5 days in phenol red-free DMEM containing 5% charcoal-stripped FBS.
-
Treatment: Cells are seeded in 96-well plates. After attachment, the medium is replaced with hormone-deprived medium containing the test compounds (E2, E4, Tamoxifen, Fulvestrant, or combinations) at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Proliferation Assessment: After a 96-hour incubation period, cell proliferation is measured using assays such as the MTT assay or by quantifying DNA synthesis via [3H]thymidine incorporation.[1][6]
-
Data Analysis: Results are expressed as a percentage of the vehicle control.
In Vivo Xenograft Model
-
Animal Model: Ovariectomized immunodeficient mice (e.g., BALB/c nude) are used to eliminate endogenous estrogen production.
-
Tumor Cell Implantation: 1-5 x 10^6 MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups. E2 can be administered via a slow-release pellet implanted subcutaneously. E4, Tamoxifen, or vehicle are typically administered daily by oral gavage.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study (e.g., 4-6 weeks), mice are euthanized, and tumors are excised and weighed. Tumors can be further processed for histological or molecular analysis.[2]
Signaling Pathways and Mechanisms of Action
This compound's antagonistic effects on breast tissue are primarily mediated through the estrogen receptor alpha (ERα). Unlike E2, which strongly activates both nuclear and membrane-associated ERα signaling pathways, E4 exhibits a distinct profile. It acts as a weak agonist at the nuclear ERα, leading to a subdued transcriptional response. Crucially, in the presence of E2, E4 competes for ERα binding, thereby attenuating the potent downstream signaling cascade initiated by E2 that drives cell proliferation.
The differential effects of E4 are also attributed to its unique modulation of co-regulator protein recruitment to the ERα complex. While E2 robustly recruits co-activators, E4's interaction with the receptor leads to a different conformational change, resulting in a distinct co-regulator binding profile that favors a less transcriptionally active state.[7][8]
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Combined estrogenic and anti-estrogenic properties of this compound on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Apoptotic Effects of this compound on Long-Term Estrogen-Deprived Breast Cancer Cells and at Low Doses on Hormone-Sensitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Regulation of Cyclin E2 Requires Cyclin D1 but Not c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. Profile of this compound, a promising native estrogen for oral contraception and the relief of climacteric symptoms of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Estetrol
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Estetrol, a synthetic estrogen, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS). Personnel should always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust.[1][2] In the event of a spill, the material should be carefully swept up to avoid creating dust, collected, and placed in a sealed, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash, as it is very toxic to aquatic life with long-lasting effects.[3][4]
-
Segregation of Waste: Immediately segregate all materials that have come into contact with this compound at the point of generation. This includes:
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, pipette tips, and other disposable labware.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning contaminated glassware.
-
Sharps: Contaminated needles, syringes, and scalpels.
-
-
Use of Designated Hazardous Waste Containers:
-
All waste must be collected in containers that are chemically compatible and can be securely sealed.
-
Label the container clearly as "Hazardous Waste" and specify the contents, including "this compound" and any other chemicals present.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
Contact a licensed environmental management contractor to arrange for the pickup and incineration of the hazardous waste.
-
Ensure compliance with all local, regional, and national hazardous waste regulations.[5][6] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are key regulatory bodies in the United States.[6][7]
-
Environmental Fate and Toxicity Data
Recent studies have focused on the environmental impact of this compound, particularly in comparison to other estrogens used in oral contraceptives like ethinylestradiol (EE2).[8][9] While this compound is considered potentially persistent, it has a low potential for bioaccumulation.[10] Research indicates that this compound has a significantly lower impact on aquatic ecosystems than EE2.[8][9]
| Parameter | Value | Reference |
| Log D ow (Octanol-Water Distribution Coefficient) | 1.65 | [10] |
| Ready Biodegradability (OECD 301B) | 3% degradation after 28 days (Not readily biodegradable) | [10] |
| Aquatic Toxicity (Fish - Japanese Medaka) | NOEC 0.69 µg/L (Very high chronic toxicity) | [10] |
| Hazard Classification | Very toxic to aquatic life with long lasting effects; Suspected of causing cancer; May damage fertility or the unborn child | [2][3] |
Experimental Protocols
The data presented above is derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, the ready biodegradability was assessed using the OECD 301B guideline, and the fish toxicity data was obtained from a fish short-term reproduction assay conducted according to OECD Test Guideline 229.[9][10] These protocols involve exposing organisms to a range of concentrations of the test substance and observing effects on endpoints like fecundity, fertilization success, and vitellogenin concentrations.[9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. What environmental impact can a contraceptive molecule have? A new publication by Professor Kestemont's team | UNamur [unamur.be]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Janusinfo.se [janusinfo.se]
Essential Safety and Logistics for Handling Estetrol
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Estetrol, a naturally occurring estrogen with potential therapeutic applications. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Hazard Identification and Health Effects
This compound is classified with specific health and environmental hazards that necessitate careful handling.[1] It is suspected of causing cancer and may damage fertility or the unborn child.[1] Additionally, it may cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects.[1]
Hazard Summary Table
| Hazard Statement | GHS Classification |
| Suspected of causing cancer | Carcinogenicity 2 (H351) |
| May damage fertility or the unborn child | Toxic to Reproduction 1A (H360-H362) |
| May cause harm to breast-fed children | Toxic to Reproduction 1A (H360-H362) |
| Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 (H410) |
| Harmful if swallowed | Acute toxicity, oral (Category 4) (H302) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) (H315) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) (H319) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) (H335) |
Source: Cayman Chemical Safety Data Sheet[1], Additional Safety Data Sheet[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure. The following PPE is mandatory when handling this compound.
PPE Requirements Table
| Body Part | Required PPE |
| Hands | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[3] |
| Body | A disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to hazardous product permeability.[3] Standard cloth lab coats are not sufficient. |
| Eyes/Face | Safety goggles and a face shield, or a full-face respirator, to protect against splashes and dust.[3] |
| Respiratory | For handling powders outside of a contained and ventilated space, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of dust.[4] |
| Head/Feet | Disposable head, hair (including beard and moustache), and shoe covers.[3] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid the formation and inhalation of dust and aerosols.[2]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with appropriate hazard signs.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling and Experimental Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]
-
Weighing: When weighing the compound, use a balance inside a ventilated enclosure.
-
Dissolving: If dissolving the compound, add the solvent to the this compound slowly to minimize splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material. For larger spills, follow your institution's hazardous material spill response protocol.
-
Cleaning: Decontaminate the spill area with an appropriate cleaning agent.
-
Waste: Collect all spill cleanup materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[5] Burning in an incinerator equipped with an afterburner and scrubber is a potential disposal method.[5]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[5] For unused medication in a non-laboratory setting, follow FDA instructions for disposal in household trash if a take-back option is unavailable; do not flush down the toilet.[6][7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
First Aid Procedures Table
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[2][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Experimental Workflow and Logic Diagram
The following diagram illustrates the standard workflow for handling this compound in a research environment, from receipt of the chemical to the final disposal of waste.
Caption: Logical workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
